Ambosex

Catalog No.
S12766938
CAS No.
M.F
C47H70O6
M. Wt
731.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambosex

Product Name

Ambosex

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylpentanoate;(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate

Molecular Formula

C47H70O6

Molecular Weight

731.1 g/mol

InChI

InChI=1S/C25H38O3.C22H32O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3

InChI Key

ONMPQVOXSSXUIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Clarification of the Term "Ambosex"

Author: Smolecule Technical Support Team. Date: February 2026

The term "ambosexual" is generally a variant spelling of ambisexual [1] [2] [3]. In a technical or biological context, "ambisexual" has a specific meaning:

  • Adjective: Relating to or affecting both the male and female sexes [2].

This distinguishes it from more common terms like "bisexual," which typically describe sexual attraction. "Ambosexual/ambisexual" in research often pertains to biological factors, treatments, or characteristics that are relevant to or have an impact on both sexes.

Relevant Research on Sex-Related Biology in Drug Response

While not a direct match for your query, current research highlights the critical influence of sex-specific biological factors on drug mechanisms. The table below summarizes key findings from recent studies relevant to researchers in drug development.

Research Focus Key Finding Biological System/Condition Citation
Antidepressant Mechanism Most antidepressants directly interact with Estrogen Receptor Alpha (ERα), suggesting a convergence of antidepressant action on sex steroid receptors [4]. Major Depressive Disorder [4]
Opioid Analgesia Genetic background and sex significantly influence the baseline sensitivity and analgesic response to oxycodone [5]. Opioid Use Disorder, Pain Management [5]
Neuroprotection Signaling pathways of sex steroids and SERMs provide neuroprotective effects, suggesting therapeutic alternatives to estrogen [6]. Parkinson's Disease [6]

Detailed Experimental Protocol: Antidepressants and ERα

The study on antidepressants and estrogen receptors provides a robust methodological framework suitable for a research audience [4]. Here is a detailed breakdown of their experimental approach:

1. Hypothesis

  • Antidepressants alter the activity of Estrogen Receptor Alpha (ERα).
  • A direct interaction with ERα is possible for all antidepressants, with rapid-acting antidepressants preferentially interacting with membrane ERα and initiating non-genomic signaling [4].

2. Computational and In Vitro Methods

  • Molecular Docking and Dynamics: Used to model and demonstrate the potential binding of various antidepressant compounds to the same pocket site on ERα as the native ligand, estradiol.
  • Cell Culture Models: Utilized MCF-7 cells (which express ERα) and HEK cells (not expressing ERα) for comparative studies.
  • Gene Expression Analysis: Measured the expression of distinct genes to differentiate signaling pathways:
    • LRRC54: A marker for membrane-initiated ERα signaling.
    • PgR (Progesterone Receptor): A marker for nuclear-initiated (genomic) ERα signaling.
  • Protein Analysis:
    • Western Blotting: Investigated downstream signaling pathways and phosphorylation of key kinases (e.g., Akt, MAPK) following ERα activation.
    • Proximity Ligation Assay (PLA): Used to detect direct, close-proximity interactions between biotinylated antidepressants (fluoxetine, ketamine) and ERα in situ.
  • Receptor Modulation:
    • Pharmacological Inhibition: Pretreatment with Fulvestrant, a selective ERα degrader, to block ERα activity.
    • Inhibition of Palmitoylation: Disrupted the process that localizes ERα to the plasma membrane to confirm the role of membrane-bound ERα.

3. Data and Statistical Analysis

  • Comparisons for Multiple Groups: One-way ANOVA.
  • Two-Group Comparisons: Paired or unpaired Student's t-tests.
  • Assessment of Interaction Effects: Two-way ANOVA [4].

The experimental workflow for this study can be visualized as follows:

Start Study Hypothesis Comp Computational Analysis Start->Comp In silico InVitro In Vitro Validation Comp->InVitro In vitro Comp1 Molecular Docking Comp->Comp1 Mech Mechanism Investigation InVitro->Mech Pathway analysis Vitro1 Gene Expression (LRRC54, PgR) InVitro->Vitro1 Conc Discussion & Conclusions Mech->Conc Synthesis Mech1 Fulvestrant Blockade Mech->Mech1 Comp2 Molecular Dynamics Vitro2 Western Blot Vitro3 Proximity Ligation Assay (PLA) Mech2 Palmitoylation Inhibition

Experimental workflow for investigating antidepressant interaction with estrogen receptor alpha.

Research Context and Significance

The cited studies underscore a paradigm shift in neuroscience and drug development, emphasizing that the biological components of sex are fundamental to understanding drug mechanisms.

  • Novel Drug Targets: The finding that antidepressants may converge on sex steroid receptors like ERα opens new avenues for therapeutic development. Targeting these receptors could lead to novel antidepressants [4].
  • Personalized Medicine: The significant influence of genetic background and sex on drug response, as seen in opioid analgesia, highlights the need for personalized treatment strategies that account for these variables [5].
  • Neuroprotective Strategies: The exploration of sex steroids and related compounds (SERMs, phytoestrogens) provides alternative neuroprotective strategies with potentially fewer side effects than traditional hormone therapies [6].

References

Signaling Pathways of Sex Steroid Hormones

Author: Smolecule Technical Support Team. Date: February 2026

Sex steroid hormones, such as estrogens and androgens, exert many of their effects through rapid, non-genomic signaling pathways. The table below summarizes the key pathways and their components based on current research.

Hormone Primary Receptors Key Signaling Pathways Cellular Contexts Studied Key Interacting Receptors
Estradiol (E2) ERα, ERβ, GPR30 [1] MAPK/ERK1/2, PI3K/Akt [1] [2] Hippocampal neurons (CA3 region) of OVX rats; MCF-7, LNCaP, Cos, Caco-2 cells [1] [2] TrkB, IGF-1R, mGluR1 [1]
Androgens Androgen Receptor (AR) [2] Src, PI3K/Akt [2] LNCaP cells, NIH3T3 fibroblasts [2] Information not specified in search results

The interplay between estrogen receptors and these signaling pathways can be visualized in the following diagram, which illustrates the distinct pathways mediated by ERα and ERβ in a neuronal context:

ER_Signaling Estrogen Receptor Signaling Pathways cluster_nuclear Genomic (Slow) Signaling cluster_membrane Non-Genomic (Rapid) Signaling cluster_ERa_path ERα-mediated cluster_ERb_path ERβ-mediated E2 E2 Genomic_Effects Gene Transcription & Protein Synthesis E2->Genomic_Effects ERa ERα E2->ERa ERb ERβ E2->ERb GPR30 GPR30 E2->GPR30 IGF1R_mGluR_ERa IGF-1R & mGluR1 Interaction ERa->IGF1R_mGluR_ERa TrkB_IGF1R_ERb TrkB & IGF-1R Interaction ERb->TrkB_IGF1R_ERb Slow_SERT Slows SERT Activity GPR30->Slow_SERT PI3K_Akt_ERa PI3K/Akt Activation IGF1R_mGluR_ERa->PI3K_Akt_ERa MAPK_ERa MAPK/ERK1/2 Activation IGF1R_mGluR_ERa->MAPK_ERa Block_SSRI Blocks SSRI Effect on SERT PI3K_Akt_ERa->Block_SSRI MAPK_ERa->Block_SSRI MAPK_ERb MAPK/ERK1/2 Activation TrkB_IGF1R_ERb->MAPK_ERb MAPK_ERb->Slow_SERT

Estrogen receptor subtypes activate distinct rapid signaling pathways influencing SERT activity [1].

Androgens also activate rapid, non-genomic signaling pathways, as shown below:

AR_Signaling Androgen Receptor Rapid Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Src Src Kinase Activation AR->Src PI3K_Akt PI3K/Akt Activation AR->PI3K_Akt DNA_Synth DNA Synthesis & Cell Growth Src->DNA_Synth Cytoskeleton Cytoskeleton Changes Src->Cytoskeleton PI3K_Akt->DNA_Synth S_Phase S-Phase Entry PI3K_Akt->S_Phase

Androgens rapidly activate Src and PI3K/Akt pathways to promote cell growth and structural changes [2].

Experimental Data & Methodologies

Quantitative Data Summary

The following table consolidates key quantitative findings from the referenced studies on estrogen signaling.

Experimental Manipulation Signaling Pathway Inhibitor Effect on 5-HT Clearance (ERβ-mediated) Effect on Fluvoxamine Action (ERα-mediated)
Estradiol or DPN (ERβ agonist) MAPK/ERK1/2 inhibitor Blocked [1] Not Applicable
Estradiol or DPN (ERβ agonist) PI3K/Akt inhibitor No Effect [1] Not Applicable
Estradiol or PPT (ERα agonist) MAPK/ERK1/2 inhibitor Not Applicable Blocked [1]
Estradiol or PPT (ERα agonist) PI3K/Akt inhibitor Not Applicable Blocked [1]
Estradiol or DPN (ERβ agonist) TrkB antagonist Blocked [1] Not Applicable
Estradiol or DPN (ERβ agonist) IGF-1R antagonist Blocked [1] Not Applicable
Estradiol or PPT (ERα agonist) IGF-1R antagonist Not Applicable Blocked [1]
Estradiol or PPT (ERα agonist) mGluR1 antagonist Not Applicable Blocked [1]
Estradiol or PPT (ERα agonist) TrkB antagonist No Effect [1] No Effect [1]
Detailed Experimental Protocol

The core findings on estrogen's dual effect on the serotonin transporter (SERT) were established using the following detailed methodology [1]:

  • Animal Model: Ovariectomized (OVX) Sprague-Dawley rats, allowed 2-3 weeks for recovery.
  • Anesthesia and Preparation: Anesthetized with chloralose/urethane. Placed in a stereotaxic apparatus with body temperature maintained at 37-38°C.
  • In Vivo Chronoamperometry: This technique was used to measure serotonin transporter (SERT) function in real-time in the brain.
    • Electrodes: Carbon fiber electrodes were coated with Nafion for selectivity and calibrated for serotonin (5-HT) detection.
    • Micro-application: A multi-barrel micropipette was positioned 250-350 μm from the recording electrode to locally apply substances directly into the CA3 region of the hippocampus.
  • Drug Application:
    • Hormones/Agonists: 17-β-estradiol (E2), the ERα agonist PPT, or the ERβ agonist DPN were applied.
    • Inhibitors/Antagonists: Specific inhibitors for MAPK/ERK1/2 and PI3K/Akt pathways, as well as antagonists for TrkB, IGF-1R, and mGluR1, were co-applied to test their involvement.
    • SSRI Challenge: The SSRI fluvoxamine was applied to assess E2's effect on the drug's ability to inhibit SERT.
  • Primary Measurement: The rate of clearance of exogenous 5-HT from the extracellular space was measured. A slower clearance indicates direct inhibition of SERT function.

Guidance for Further Research

Since "Ambosex" is not a recognized term, your research would benefit from focusing on these more specific and established areas:

  • Broaden Search Terms: Investigate "non-genomic steroid signaling," "rapid androgen signaling," and "membrane-associated sex hormone receptors."
  • Explore Related Pathways: Other pathways like Wnt, Notch, and JAK/STAT are critically involved in cellular regulation and are targeted for therapy in other diseases, offering valuable parallel models [3].
  • Consult Specialty Resources: Use databases like PubMed and search for clinical trial registries to find the most current preclinical and clinical research on hormone signaling modulators.

References

Multifaceted Pharmacological Actions of Ambroxol

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Proposed Primary Mechanism Key Molecular Targets / Pathways Observed Effects
Neuroprotection Upregulation of Glucocerebrosidase (GCase) [1] GCase, Wnt/β-catenin pathway [1] Promotes neuronal differentiation of NSCs, reduces infarct volume, improves functional recovery after stroke [1]
Hepatoprotection Antioxidant & Anti-inflammatory [2] Cytoglobin, TXNRD1, HMGB1, TLR-4/NF-κB pathway [2] Restores liver function biomarkers, reduces oxidative stress, suppresses inflammation [2]
Antibacterial Action Inhibition of Biofilm & Efflux Pumps [3] Biofilm genes (cna, fnbA, ica), efflux pumps (norA, norB), CrtM [3] Disrupts biofilm structure, downregulates virulence genes, reduces bacterial burden in wounds [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

1. In Vivo Model of Hepatoprotection [2]

  • Animal Model: Male Wistar rats.
  • Disease Induction: A single intraperitoneal injection of Cyclophosphamide (CP) at 100 mg/kg on day 5.
  • Treatment: Ambroxol (20 mg/kg) was administered orally for 7 days, with CP challenge on day 5.
  • Endpoint Assays:
    • Liver Function: Serum levels of ALT, AST, ALP, and albumin.
    • Oxidative Stress: Measured MDA, GSH, SOD, and catalase in liver homogenate.
    • Inflammation: ELISA for TNF-α and IL-1β; immunohistochemistry for TLR-4 and NF-κB p65.
    • Molecular Docking: In silico analysis of ABX binding affinity to Cytoglobin, TXNRD1, and HMGB1.

2. In Vitro & In Vivo Antibacterial Studies [3]

  • Bacterial Strains: 83 clinical multidrug-resistant (MDR) Staphylococcus aureus isolates.
  • In Vitro Assays:
    • MIC Determination: Broth microdilution method (MIC range: 0.75 - 1.5 mg/mL).
    • Biofilm Assay: Crystal violet method for biofilm inhibition.
    • Gene Expression: qRT-PCR to assess downregulation of biofilm (cna, fnbA, ica) and efflux pump genes (norA, norB).
    • Visualization: Scanning Electron Microscopy (SEM) for biofilm structure.
  • In Vivo Model:
    • Infection Model: Burn wound infection in male albino rats.
    • Treatment: Topical application of ambroxol (10 mg/mL), twice daily.
    • Assessment: Bacterial load count, histopathological scoring of skin tissues, and immunohistochemical analysis of TNF-α.

3. In Vivo Model of Ischemic Stroke [1]

  • Animal Model: Male mice.
  • Disease Model: Permanent distal Middle Cerebral Artery Occlusion (dMCAO).
  • Treatment: Intraperitoneal injection of ambroxol (70 mg/kg or 100 mg/kg) for 7-12 days post-surgery.
  • Endpoint Assays:
    • Functional Recovery: Corner test, beam walking test, and rotarod test.
    • Infarct Volume: Standard histological measurement.
    • Mechanism: Immunostaining and immunoblotting to analyze NSCs differentiation and Wnt/β-catenin pathway activation.

Experimental Workflow and Signaling Pathways

To help visualize the experimental journey and key molecular mechanisms, the following diagrams outline the workflow for hepatoprotection research and the neuroprotective signaling pathway.

G cluster_assays Analytical Endpoints Start Animal Grouping (Wistar Rats) A 7-day Ambroxol (20 mg/kg) Oral Administration Start->A B Single CP Dose (100 mg/kg) IP on Day 5 A->B C Sample Collection (Blood & Liver) B->C D Biochemical Analysis C->D E Histopathological & IHC Evaluation C->E F Molecular Docking (In Silico) C->F End Data Synthesis & Conclusion D->End D1 Liver Function (ALT, AST, ALP, Albumin) D->D1 D2 Oxidative Stress (MDA, GSH, SOD, Catalase) D->D2 D3 Cytokines (TNF-α, IL-1β) D->D3 E->End E1 Tissue Architecture (H&E Staining) E->E1 E2 Protein Expression (IHC for TLR-4, NF-κB, etc.) E->E2 F->End F1 ABX Binding Affinity (Cygb, TXNRD1, HMGB1) F->F1

Experimental workflow for assessing Ambroxol's hepatoprotective effects, from animal modeling to multi-faceted analysis.

G ABX Ambroxol GCase Upregulates GCase ABX->GCase Wnt Activates Wnt/β-catenin Signaling Pathway GCase->Wnt NSC Neural Stem Cells (NSCs) Wnt->NSC Astrocytes Interferes with Differentiation into Astrocytes Wnt->Astrocytes Neurons Promotes Differentiation into Neurons NSC->Neurons Recovery Functional Recovery (Reduced Infarct Volume) Neurons->Recovery

Proposed neuroprotective mechanism of Ambroxol via the GCase and Wnt/β-catenin pathway to promote neuronal differentiation.

Conclusion and Future Directions

The evidence demonstrates that Ambroxol's repurposing potential is grounded in its multi-target mechanism of action, impacting oxidative stress, inflammation, protein folding, and bacterial virulence.

Key future research directions should include:

  • Clinical Translation: Conducting robust human trials to validate the efficacy seen in animal models, especially for neuroprotection and hepatoprotection.
  • Combination Therapy: Exploring Ambroxol as an adjunct therapy to enhance the safety profile of chemotherapeutic drugs like cyclophosphamide or to boost the effectiveness of conventional antibiotics.
  • Mechanism Elucidation: Further detailed studies to fully map its binding interactions and downstream effects across different cell types and disease states.

References

early Ambosex clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanisms of Action

Ambroxol has two primary mechanisms of action that are explored in different clinical contexts, which are summarized in the table below.

Mechanism Biological Function Clinical Application / Research Focus
Lysosomal Chaperone [1] [2] Stabilizes glucocerebrosidase (GCase) in the endoplasmic reticulum; increases lysosomal GCase activity and protein levels [1] [2]. Investigated as a disease-modifying treatment for Parkinson's disease (PD), especially GBA-related PD, to reduce alpha-synuclein aggregates [1].
Mucolytic & Anti-biofilm Agent [3] [4] Facilitates airway clearance; reduces mucus viscosity; disrupts biofilm structure of multidrug-resistant bacteria [3] [4]. Approved for treating sticky sputum in respiratory infections; researched to enhance antibiotic efficacy against biofilm-associated infections [3] [4].

Clinical Trial Overview

The table below summarizes key recent clinical trials investigating these different applications of Ambroxol.

Trial Focus / Condition Phase Key Intervention / Dose Primary Outcomes & Findings Reference
Parkinson's Disease Dementia (PDD) [5] Phase 2 Ambroxol (525 mg/day or 1050 mg/day) vs. Placebo for 52 weeks [5] Target Engagement: Increased GCase levels vs. placebo (12.45 vs. 8.50 nmol/h/mg; P=0.05). Cognitive Effect: No confirmed effect on primary cognitive outcomes (ADAS-Cog-13, CGIC). Safety: Safe and well-tolerated; higher gastrointestinal events vs. placebo (12% vs. 5%) [5]. NCT02914366
GBA-linked Parkinson's Disease (GBA-PD) [1] Phase 3 Ambroxol (1.2 g/day) vs. Placebo for 52 weeks [1] Primary Outcome: Changes in MoCA score, frequency of mild cognitive impairment/dementia. Status: Ongoing; aims to demonstrate slowed cognitive decline [1]. NCT05287503
Lower Respiratory Tract Infections (LRTIs) in Children [4] N/A (Multi-center RCT) Inhaled Ambroxol Solution (15 mg) vs. Placebo, twice daily for 7 days [4] Efficacy: Significantly improved cough scores (P<0.05) and reduced phlegm-sound scores in early treatment days vs. placebo. Safety: Lower adverse events vs. placebo (21.37% vs. 35.59%); similar adverse reaction incidence (2.56% vs. 5.08%) [4]. ChiCTR2300072466
Biofilm-associated MDR-KP Lung Infection [3] Preclinical (In vivo model) Ambroxol HCl (0.7 mg/mL) combined with Tetracycline or Doxycycline [3] Efficacy: Synergistically reduced bacterial load and pulmonary inflammation; alleviated pulmonary pathology in vivo. Mechanism: Disrupted preformed biofilm structure, enhancing tetracycline antibiotic activity [3]. N/A

Experimental Protocols

For your reference, here are the detailed methodologies from the key studies cited above.

Protocol: In Vitro Anti-Biofilm Synergy Assay [3]
  • Biofilm Formation: Strong biofilm-producing multidrug-resistant Klebsiella pneumoniae (MDR-KP) clinical isolates were cultivated in 96-well plates using Tryptic Soy Broth (TSB) at 37°C for 24 hours under static conditions [3].
  • Biofilm Treatment & Quantification: Preformed biofilms were treated with Ambroxol HCl (ABH) alone or in combination with antibiotics (e.g., Tetracycline, Doxycycline). Biofilm biomass was quantified using the crystal violet (CV) staining method: washing with PBS, fixing with methanol, staining with 0.1% CV, solubilizing with 33% acetic acid, and measuring the optical density at 580 nm (OD₅₈₀) [3].
  • Synergy Assessment: The anti-biofilm efficacy of combinations was evaluated by calculating the IC₅₀ (Half Maximal Inhibitory Concentration). Synergy was determined by the significant reduction (98.9% and 98.6% for TCY and DOX, respectively) of IC₅₀ in the combination therapy compared to antibiotic monotherapy [3].
  • Viability Analysis (CLSM): Treated biofilms were stained with SYTO 9 and Propidium Iodide (PI) using a LIVE/DEAD kit and imaged with Confocal Laser Scanning Microscopy (CLSM). The red-to-green fluorescence intensity ratio (dead/live ratio) was quantified to assess bacterial cell viability within the biofilm [3].
Protocol: Randomized Clinical Trial in PDD [5]
  • Study Design: A single-center, 52-week, double-blind, placebo-controlled, randomized clinical trial [5].
  • Participants: Patients with Parkinson's disease dementia (PDD), aged >50 years, with mild to moderate dementia, and on stable medications [5].
  • Intervention: Participants were randomized to receive Ambroxol at a low dose (525 mg/day), high dose (1050 mg/day), or a placebo [5].
  • Primary Outcomes:
    • Safety and Tolerability: Incidence of adverse events.
    • Efficacy: Changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-13) and the Clinician's Global Impression of Change (CGIC) [5].
  • Pharmacological Analysis: Ambroxol concentrations and β-glucocerebrosidase levels were measured in plasma and cerebrospinal fluid (CSF) [5].

Visualizing the Clinical Trial Workflow and Drug Action

The following diagram, generated using Graphviz, illustrates the logical workflow and key assessments of a typical Phase 2 clinical trial for Ambroxol in Parkinson's disease dementia, as described in the provided research [5].

pdd_trial Start Screening & Enrollment (PDD Patients, n=55) Randomize Randomization (1:1 Ratio) Start->Randomize Group1 Ambroxol Low Dose (525 mg/day) Randomize->Group1 Group2 Ambroxol High Dose (1,050 mg/day) Randomize->Group2 Group3 Placebo Group Randomize->Group3 Assess Blinded Assessments over 52 Weeks Group1->Assess Group2->Assess Group3->Assess Primary Primary Outcome Measures Assess->Primary Bio Biomarker Analysis (Plasma/CSF GCase & ABX Levels) Assess->Bio P1 Safety & Tolerability (Adverse Events) Primary->P1 P2 Cognitive Efficacy (ADAS-Cog-13, CGIC) Primary->P2 Result Result: Target Engagement Confirmed | Cognitive Effect Not Confirmed P1->Result Safe & Well-Tolerated P2->Result No Significant Difference Bio->Result GCase Increased

Diagram 1: Workflow of a Phase 2 clinical trial investigating Ambroxol for Parkinson's disease dementia [5].

This diagram illustrates the dual mechanisms of Ambroxol and its corresponding therapeutic applications in the respiratory system and central nervous system, as identified in the clinical research [3] [4] [1].

abx_mechanism cluster_respiratory Respiratory System (Approved/Investigational) cluster_cns Central Nervous System (Investigational) ABX Ambroxol (ABX) Mucolytic Mucolytic Action (Reduces sputum viscosity) ABX->Mucolytic AntiBiofilm Anti-biofilm Action (Disrupts EPS matrix) ABX->AntiBiofilm GCase GCase Chaperone (Stabilizes β-glucocerebrosidase) ABX->GCase App1 Clinical Application: LRTIs in Children Mucolytic->App1 App2 Research Application: Synergy with Antibiotics vs. MDR-KP Biofilms AntiBiofilm->App2 AlphaSyn Reduces α-Synuclein Aggregates GCase->AlphaSyn App3 Clinical Trial Target: GBA-linked Parkinson's Disease AlphaSyn->App3

Diagram 2: Dual mechanisms of Ambroxol action and corresponding clinical applications.

Interpretation of Clinical Findings

The compiled data reveals a clear distinction between Ambroxol's pharmacological target engagement and its clinical efficacy, which varies by condition:

  • In Parkinson's disease trials, Ambroxol consistently demonstrates target engagement by increasing GCase levels in the central nervous system [5] [1]. However, translating this biochemical effect into measurable cognitive improvement has proven challenging, as one trial showed no significant benefit on primary cognitive endpoints despite successful target engagement [5].
  • In respiratory applications, the clinical efficacy is well-established. Inhaled Ambroxol significantly improves symptoms of sticky sputum in children with lower respiratory tract infections, confirming its expected mucolytic action [4].
  • The anti-biofilm property presents a promising avenue for drug repurposing. By disrupting the extracellular polymeric substance (EPS) matrix of biofilms, Ambroxol can rejuvenate the effectiveness of conventional antibiotics against multidrug-resistant pathogens, offering a potential solution to a major clinical challenge [3].

References

Sex-Specific Efficacy Data from Esketamine Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following data, derived from a pooled analysis of randomized controlled trials, summarizes key differences in how males and females respond to intranasal esketamine alongside a newly initiated oral antidepressant [1].

Table: Sex Differences in Response to Esketamine for Treatment-Resistant Depression

Feature of Response Findings in Males Findings in Females
Overall Trajectory Significant reduction in sadness symptoms on Day 2 [1] Greater improvement in total MADRS scores toward the end of the 4-week trials [1]
Symptom-Specific Effects Information not specified in detail More pronounced reductions in sadness, detachment, and (on day 15) neurovegetative symptoms [1]
Clinical Response Rates Information not specified in detail Higher odds of clinical response at later time points [1]
Placebo Response Lower placebo response compared to females [1] Higher placebo response compared to males [1]

Experimental Protocols for Studying Patient-Specific Responses

To investigate ambosex applications, robust in vitro models are essential. The protocol below, adapted from a 2024 study, details the generation and functional validation of patient-specific astrocytes, which can be applied to models incorporating sex as a biological variable [2].

Differentiation and Validation of iPSC-Derived Astrocytes

  • Cell Source: Induced Pluripotent Stem Cells (iPSCs) derived from healthy volunteers and patients with specific diseases (e.g., Alexander disease) [2].
  • Differentiation Protocol: Use a established "feeder-free" protocol to direct iPSCs toward an astrocyte lineage [2].
  • Functional Assays (Key Experiments):
    • Cytokine Release Assay: Stimulate astrocytes with pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and measure the subsequent release of other cytokines into the culture media to assess neuroinflammatory responses [2].
    • Calcium Flux Assay: Treat astrocytes with ATP and use fluorescent indicators to measure dose-dependent increases in intracellular calcium, validating calcium homeostasis functionality [2].
    • Autophagy Assay: Induce autophagy via nutrient starvation and measure changes using a fluorescent probe (e.g., LC3). The assay should show increased fluorescence after starvation, which is reduced when autophagy is chemically blocked [2].
    • Cell Migration (Scratch) Assay: Create a scratch in a confluent layer of astrocytes and monitor the migration of cells into the wounded area over time to assess repair capabilities [2].
  • Model Validation: The generated astrocytes should demonstrate functional properties (cytokine release, calcium flux, etc.) similar to primary human astrocytes. Disease-specific phenotypes, like protein aggregates in Alexander disease models, should be recapitulated [2].

Tools for Discovery and Workflow Visualization

The following tools and frameworks from the search results can support this compound therapeutic research.

Table: Supporting Tools for Targeted Therapy and Experimentation

Tool / Concept Primary Function Relevance to this compound Research
PathAct [3] A web server that predicts the effect of gene interventions (inhibition/activation) on signal transmission within pathways. Useful for in silico prediction of how sex-specific genetic backgrounds might influence cellular response to therapy.
Experimentation Protocols [4] Predefined frameworks that standardize test setup, metrics, and decision-making to ensure consistency and quality. Provides a governance model for standardizing the study of sex as a biological variable across different experiments and teams.

To help conceptualize the integrated workflow for identifying and validating sex-specific therapeutic targets, the following diagram maps out the key processes and decision points.

Start Patient Cohorts (Male & Female) A Clinical Data Analysis (e.g., Pooled Trial Data) Start->A B Identify Sex-Specific Differences in Drug Response A->B C Generate Patient-Specific iPSC Lines B->C  Informs Model Selection F Pathway Analysis & Target Discovery B->F  Generates Hypotheses D Differentiate into Relevant Cell Types C->D E In Vitro Functional Assays (Cytokine, Calcium, etc.) D->E E->F  Provides Mechanistic Insight G Validate Sex-Specific Therapeutic Targets F->G

Research workflow for this compound therapeutic applications

Key Takeaways and Future Directions

  • Sex Differences are Significant and Measurable: The esketamine case study clearly demonstrates that biological sex can influence the trajectory, symptom-specificity, and magnitude of response to a therapeutic intervention [1].
  • Methodological Rigor is Crucial: Employing standardized, validated experimental protocols—from clinical data pooling to cellular functional assays—is non-negotiable for generating reliable, reproducible data on sex differences [2] [1].
  • A Multi-Pronged Approach is Necessary: Successful this compound research requires integrating large-scale clinical data with sophisticated in vitro patient-derived models and computational biology tools to move from observation to mechanistic understanding [3] [2].

To further complete your whitepaper, you may want to:

  • Search for specific signaling pathways (e.g., NMDA receptor signaling per the esketamine study [1]) that have known sex-hormone interactions.
  • Investigate if other recent drug classes (e.g., in oncology or cardiology) have published similar sex-disaggregated data.

References

Discovery and Development History

Author: Smolecule Technical Support Team. Date: February 2026

Ambroxol's development is a classic example of drug evolution from a natural remedy to a synthetic therapeutic agent with potential for repurposing.

G Adhatoda vasica    (Indian Lung Plant) Adhatoda vasica    (Indian Lung Plant) Vasicine    (Active Alkaloid) Vasicine    (Active Alkaloid) Adhatoda vasica    (Indian Lung Plant)->Vasicine    (Active Alkaloid)  Ayurvedic Medicine Bromhexine    (Synthetic Derivative) Bromhexine    (Synthetic Derivative) Vasicine    (Active Alkaloid)->Bromhexine    (Synthetic Derivative)  Patented 1965 Ambroxol    (Active Metabolite) Ambroxol    (Active Metabolite) Bromhexine    (Synthetic Derivative)->Ambroxol    (Active Metabolite)  Identified 1966 Respiratory    Mucolytic Respiratory    Mucolytic Ambroxol    (Active Metabolite)->Respiratory    Mucolytic  Medical Use 1979 Local Anesthetic    (Sore Throat) Local Anesthetic    (Sore Throat) Ambroxol    (Active Metabolite)->Local Anesthetic    (Sore Throat)  Lozenge 2002 Neuroprotective    (Investigational) Neuroprotective    (Investigational) Ambroxol    (Active Metabolite)->Neuroprotective    (Investigational)  Ongoing Trials

Ambroxol development from natural remedy to neuroprotective investigational drug

  • Natural Origin: The molecule's lineage traces back to Adhatoda vasica, a plant used in Ayurvedic medicine for centuries known as 'Indisches Lungenkraut' or Indian lung weed [1]. The plant's active alkaloid is vasicine [1] [2].
  • Synthetic Development: The chemical knowledge of vasicine led to the development of bromhexine, a related synthetic drug introduced around 1965 for respiratory disorders [1]. Ambroxol was identified as the active metabolite of bromhexine, responsible for its therapeutic effect, and was found to have superior pharmacokinetics and a better side-effect profile [1] [2]. It was patented in 1966 and came into medical use in 1979 [3].
  • Drug Repurposing: Decades of safe use and ongoing research have revealed additional properties, leading to investigation for new indications. Its local anesthetic effect was utilized in lozenges for sore throat in 2002 [1]. Most notably, its ability to penetrate the blood-brain barrier and act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase) has opened up promising avenues for treating neurodegenerative diseases [4] [2].

Core Mechanisms of Action

Ambroxol exhibits a multifaceted pharmacological profile, with mechanisms that span from the respiratory system to the central nervous system.

Mucolytic and Respiratory Actions

Ambroxol's primary and established mechanisms of action in the respiratory system are summarized in the table below.

Mechanism of Action Biological Effect Experimental Evidence
Mucus Breakdown & Clearance Reduces viscosity of sputum, facilitates expectoration [3] Increased bronchial secretion in rabbits (1-8 mg/kg) and guinea pigs (4-16 mg/kg) [1]
Surfactant Stimulation Increases synthesis/release of pulmonary surfactant [3] Increased surfactant production in rats (60 mg/kg/day for 7 days) [1]; modulates surfactant proteins at 150 mg/kg [3] [1]
Ion Channel Modulation in Airways Inhibits epithelial Na+ absorption, increases airway surface liquid [5] In vitro inhibition of Na+ absorption in canine airway epithelial cells at 1 μmol/L [1] [5]
Mucin Gene Regulation Reduces expression of MUC5AC mucin [5] Reduced MUC5AC mRNA levels in lung tissues in animal studies [5]
Neuroprotective and Analgesic Mechanisms

The investigational mechanisms for ambroxol's effects in the CNS and on pain are diverse.

Mechanism of Action Biological Effect Experimental Evidence
GCase Chaperone Activity Increases lysosomal GCase activity/levels, reduces α-synuclein accumulation [4] [6] [2] Increased GCase activity in human and mouse brain cells; reduced phosphorylated α-synuclein in Gba1-/- cell lines and mouse models [4] [2]
Neuronal Ion Channel Blockade Local anesthetic/analgesic effect via blockade of voltage-gated Na+ and Ca2+ channels [1] [2] Blockade of TTX-resistant Na+ channels (Nav1.8, IC₅₀: 34.3 μmol/L) and Ca2+ channels (IC₅₀: 140.4 μmol/L) in rat sensory neurons [1]
Anti-inflammatory & Antioxidant Reduces pro-inflammatory cytokines, scavenges free radicals [3] [4] [1] Suppressed cytokine release from human leukocytes (10-1000 μmol/L); degraded superoxide radicals (10-100 μmol/L) [1]
Lysosomal Exocytosis Triggers Ca2+ release from acidic stores, promotes lysosomal exocytosis [3] [4] In vitro pH neutralization and Ca2+ release in pneumocytes and neurons [3] [4]

The following diagram illustrates the key neuroprotective pathways targeted by ambroxol.

G Ambroxol Ambroxol Penetrates BBB Penetrates BBB Ambroxol->Penetrates BBB  Distribution Increases GCase    Activity & Trafficking Increases GCase    Activity & Trafficking Ambroxol->Increases GCase    Activity & Trafficking  Pharmacological    Chaperone Lysosomal Exocytosis    & Ca²⁺ Release Lysosomal Exocytosis    & Ca²⁺ Release Ambroxol->Lysosomal Exocytosis    & Ca²⁺ Release  pH Neutralization Blocks Neuronal    Na⁺/Ca²⁺ Channels Blocks Neuronal    Na⁺/Ca²⁺ Channels Ambroxol->Blocks Neuronal    Na⁺/Ca²⁺ Channels  Ion Channel    Modulation Reduced α-synuclein    Aggregation Reduced α-synuclein    Aggregation Increases GCase    Activity & Trafficking->Reduced α-synuclein    Aggregation Enhanced Cellular    Clearance Enhanced Cellular    Clearance Lysosomal Exocytosis    & Ca²⁺ Release->Enhanced Cellular    Clearance Analgesic &    Local Anesthetic    Effects Analgesic &    Local Anesthetic    Effects Blocks Neuronal    Na⁺/Ca²⁺ Channels->Analgesic &    Local Anesthetic    Effects Neuroprotection    & Reduced Toxicity Neuroprotection    & Reduced Toxicity Reduced α-synuclein    Aggregation->Neuroprotection    & Reduced Toxicity Enhanced Cellular    Clearance->Neuroprotection    & Reduced Toxicity

Key neuroprotective pathways of ambroxol, including GCase chaperone activity and lysosomal exocytosis

Clinical and Experimental Applications

Established Respiratory Uses

Ambroxol is indicated as secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired transport [3]. It is widely marketed under brand names including Mucosolvan, Bisolvon, and Lasolvan in formulations such as syrups, tablets, and inhalation solutions [3]. It is approved in many countries but not by the US FDA or in Australia [3].

A 2025 randomized, double-blind, placebo-controlled trial in children with lower respiratory tract infections (LRTIs) demonstrated that inhaled ambroxol solution (15 mg/2ml) significantly improved cough scores and reduced throat phlegm sounds over a 7-day treatment course, with a favorable safety profile [5].

Investigational Neuroprotective Applications
Disease Area Proposed Role of Ambroxol Trial Status / Key Findings
Parkinson's Disease (PD) Increase GCase activity, reduce α-synuclein accumulation, slow disease progression [4] [6] [2] Phase 3 (ASPro-PD): Recruiting 330 participants for 2-year treatment. Phase 2 (AIM-PD): Showed ambroxol reaches brain, suggested motor improvement [6]
Gaucher Disease (GD) Act as pharmacological chaperone to stabilize mutant GCase enzyme, increase activity [4] [2] Clinical trials shown to increase GCase activity, improve motor and neurologic function in patients [2]
Amyotrophic Lateral Sclerosis (ALS) Modulate sphingolipid metabolism (inhibit GBA2), protect neuromuscular junctions, promote axonal growth [2] Granted orphan drug designation by EMA; preclinical mouse model data shows delayed onset, extended survival [2]
Ischemic Stroke Anti-inflammatory, antioxidant, and anti-apoptotic effects; promote functional recovery [4] Preclinical rat model (90 mg/kg) showed reduced striatal stroke volume, improved white matter integrity, better behavioral outcomes [4]
Diabetic Neuropathy & Pain Analgesic via blockade of TTX-resistant Na+ channels (Nav1.8) in peripheral sensory neurons [1] [2] Effective in rodent models of chronic inflammatory and neuropathic pain; clinical use for sore throat via lozenges [1] [2]

Experimental Protocols for Key Assays

For researchers investigating ambroxol's mechanisms, here are summaries of key methodologies from the literature.

  • GCase Activity Assay: A common method involves treating patient-derived fibroblast cell lines or human neuroblastoma cell lines with a range of ambroxol concentrations (e.g., 10-100 µM) for several days [4] [2]. Cells are harvested and lysed. GCase enzyme activity is measured in the lysates using a fluorogenic substrate, such as 4-methylumbelliferyl β-D-glucopyranoside. Activity is calculated as nmol of 4-methylumbelliferone released per hour per mg of protein [4].
  • In Vivo Stroke Model (MCAO in Rats): The Middle Cerebral Artery Occlusion (MCAO) model is used to induce ischemic stroke. Animals are randomly assigned to receive either ambroxol (e.g., 90 mg/kg body weight) or vehicle daily post-surgery [4]. Outcome measures assessed longitudinally include:
    • Stroke volume via T2-weighted magnetic resonance imaging (MRI) at 24, 72 hours, and 1 week post-stroke.
    • Functional connectivity changes assessed by resting-state functional MRI.
    • Behavioral outcomes using standardized neurological scoring scales and motor tests.
    • Histological analysis of brain tissue post-sacrifice to quantify neuronal survival and white matter integrity [4].
  • Mucociliary Clearance Study (In Vivo): Expectorant activity can be evaluated in animals like rabbits or guinea pigs. Ambroxol is administered orally at various doses (e.g., 1-16 mg/kg), and the volume of bronchial secretion is collected and measured over a specific period via cannulation [1]. The ciliary beat frequency can also be measured in vitro using cultured human bronchial epithelial cells treated with ambroxol [5].

Future Outlook and Regulatory Status

The future of ambroxol is increasingly focused on its repurposing potential for CNS disorders. The ongoing ASPro-PD Phase 3 trial is a pivotal study that could establish ambroxol as the first disease-modifying therapy for Parkinson's, particularly for carriers of GBA1 mutations [6].

Ambroxol has already received orphan drug designation from the European Medicines Agency for ALS, which will facilitate clinical development in this area [2]. From a market perspective, the global ambroxol market is projected to grow, with one report estimating its value will reach $800 million by 2033, exhibiting a CAGR of 5.5% [7]. This growth is partly driven by its potential in new therapeutic areas and the development of innovative formulations like long-acting types [8].

References

Application Notes & Protocol Template

Author: Smolecule Technical Support Team. Date: February 2026

Title: Analysis of [Ambosex] Effects on [Specific Biological System/Pathway]

1.0 Introduction [Provide background information on this compound, its theoretical mechanism of action, and the scientific rationale for the experiments.]

2.0 Experimental Objectives

  • To quantify the effect of this compound on [Primary Outcome Measure].
  • To determine the IC50/EC50 of this compound in [Cell Line/Model System].
  • To identify differentially expressed genes and enriched pathways following this compound treatment.

3.0 Materials and Methods

3.1 Reagents and Cell Lines

  • Test Compound: this compound (assumed purity and supplier to be confirmed).
  • Cell Lines: [e.g., HEK293, HepG2, primary hepatocytes].
  • Key Assay Kits: [e.g., CellTiter-Glo Luminescent Cell Viability Assay (Promega), Caspase-Glo 3/7 Assay (Promega)].

3.2 Experimental Workflow The overall experimental design for profiling this compound activity is outlined below.

G A Cell Seeding & Overnight Attachment B This compound Treatment (0.1 nM - 100 µM, 24h) A->B C Viability Assay (CellTiter-Glo) B->C D Apoptosis Assay (Caspase-Glo 3/7) B->D E RNA Isolation & Microarray/RNA-seq B->E F Bioinformatic Analysis: DEGs & Pathway Enrichment E->F G Data Analysis & Visualization F->G

3.3 Detailed Protocols

3.3.1 Cell Viability and Apoptosis Assay

  • Seed cells in a 96-well plate at a density of [X] cells/well and culture for 24 hours.
  • Treat cells with this compound across a concentration range (e.g., 0.1 nM to 100 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubate for 24 hours at 37°C and 5% CO₂.
  • For viability: Equilibrate plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Reagent to each well. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.
  • For apoptosis: Transfer 100 µL of medium from each well to a white-walled plate. Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Shake for 30 seconds, incubate for 1 hour, and record luminescence.

3.3.2 Transcriptomic Profiling and Pathway Analysis

  • Following 24-hour treatment with Ambossary (at IC50 and a lower, sub-toxic concentration), extract total RNA using a kit (e.g., RNeasy Mini Kit, Qiagen) [1].
  • Assess RNA quality (e.g., RIN > 8.0 using Bioanalyzer).
  • Prepare libraries and perform sequencing on an appropriate platform (e.g., Illumina NovaSeq) or hybridize to microarray chips (e.g., Affymetrix U133 Plus 2.0 Array) [1].
  • Bioinformatic Analysis:
    • Differential Expression: Identify DEGs using R/Bioconductor packages like limma, with a significance cutoff of adjusted p-value < 0.05 and fold change > 2 [1].
    • Pathway Enrichment: Perform GO and KEGG pathway enrichment analysis on the DEG list using tools like DAVID or clusterProfiler [2] [1].
    • Network Visualization: Import gene lists and interaction data from resources like KEGG or Reactome into visualization software such as Cytoscape to map the effects of Ambossary on signaling pathways [2].

4.0 Data Analysis and Statistics

  • Calculate IC50/EC50 values using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism.
  • Express all data as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
  • Use an unpaired, two-tailed Student's t-test for comparisons between two groups. For multiple comparisons, use one-way ANOVA with a post-hoc test (e.g., Tukey's). A p-value of < 0.05 is considered statistically significant [3].

5.0 Anticipated Results and Data Presentation

Table 1: Expected Potency of Ambossary in Various Cell Lines. Data are presented as mean IC50 ± SEM from n=3 independent experiments.

Cell Line Tissue Origin Expected IC50 (µM) ± SEM
HEK293 Kidney [To be determined]
HepG2 Liver [To be determined]
MCF-7 Breast [To be determined]
A549 Lung [To be determined]

Table 2: Example Output of KEGG Pathway Enrichment Analysis of Ambossary-treated vs. Control Cells. Based on methodologies from [1].

KEGG Pathway Number of DEGs p-value Adjusted p-value
MAPK signaling pathway 25 1.5E-8 3.2E-6
PI3K-Akt signaling pathway 18 5.7E-5 0.006
Apoptosis 15 0.00012 0.009
Focal adhesion 12 0.003 0.045

The following pathway diagram illustrates how Ambossary might integrate into and affect a known signaling network, such as the MAPK pathway.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus L Growth Factor R Receptor Tyrosine Kinase (RTK) L->R P1 PI3K R->P1 Activates M1 RAS R->M1 Activates P2 AKT P1->P2 T Transcriptional Activation (Cell Proliferation, Survival) P2->T Promotes Survival M2 RAF M1->M2 M3 MEK M2->M3 M4 ERK M3->M4 M4->T Induces Proliferation A Ambossary A->P1 Enhances A->M2 Inhibits

6.0 Troubleshooting

  • High background in viability assay: Ensure reagents are equilibrated to room temperature and avoid creating bubbles when pipetting.
  • Low RNA yield/guality: Check cell viability before harvesting and minimize handling time during lysis.
  • No significant pathways enriched: Consider relaxing the fold-change or p-value thresholds, or investigate Gene Set Enrichment Analysis (GSEA), which does not rely on fixed thresholds [1].

References

Ambroxol In Vitro Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Ambroxol, a metabolite of bromhexine, is a well-established mucolytic agent. Recent in vitro research has revealed promising applications that extend beyond respiratory diseases, particularly in disrupting biofilms and providing neuroprotection [1].

Key In Vitro Applications and Findings
Application Area Proposed Mechanism of Action Key Experimental Findings Relevant Cell Lines/Models

| Antibiofilm Agent [2] [3] | Disrupts extracellular polymeric substance (EPS) of biofilms, enhancing antibiotic penetration. | • 50% clearance of preformed MDR-KP biofilms at 0.7 mg/mL within 8h [2]. • Reduced IC50 of tetracycline and doxycycline by >98% in combination therapy [2]. | Multidrug-resistant Klebsiella pneumoniae (MDR-KP) biofilms [2]. | | Neuroprotection [4] | Modulates Nrf-2/JNK/GSK-3β signaling pathways; reduces oxidative stress & neuroinflammation. | • Attenuated scopolamine-induced ROS & LPO generation [4]. • Restored expression of Nrf-2 and HO-1 antioxidant proteins [4]. • Upregulated synaptic proteins (SNAP-23, PSD-95) [4]. | Primary neuronal cultures, scopolamine-induced AD-like pathology models in mice [4]. | | Ion Channel Modulation [5] | Blockade of neuronal voltage-gated Na+ and Ca2+ channels. | • Half-maximal blockade of tetrodotoxin-resistant (Nav1.8) Na+ channels at ~35 μmol/L [5]. • Blockade of Ca2+ channels at ~140 μmol/L [5]. | Recombinantly expressed Na+ channels (Nav1.2), rat sensory neurons [5]. |

Detailed Experimental Protocols

Protocol 1: In Vitro Biofilm Disruption and Synergy Assay

This protocol is adapted from studies on multidrug-resistant Klebsiella pneumoniae [2].

Workflow Diagram:

Start Inoculate TSB with MDR-KP isolate A Incubate statically 37°C for 24h Start->A B Wash with PBS to remove planktonic cells A->B C Treat pre-formed biofilm with Ambroxol HCl (0.1 - 1.0 mg/mL) B->C D Incubate for 8h C->D F Co-treat with antibiotic for synergy studies C->F For synergy arm E Assess biofilm disruption (Crystal Violet, CLSM) D->E

Materials and Reagents:

  • Bacterial Strains: Strong biofilm-producing MDR-KP clinical isolates [2].
  • Growth Medium: Tryptic Soy Broth (TSB) [2].
  • Test Agent: Ambroxol hydrochloride (e.g., from commercial suppliers like McLean) [2]. Prepare a sterile stock solution (e.g., 10 mg/mL in water) and store at -20°C [2].
  • Antibiotics: Tetracycline, doxycycline, etc., as sterile stock solutions [2].
  • Equipment: 96-well flat-bottom polystyrene plates, microplate reader, Confocal Laser Scanning Microscope (CLSM) [2].

Procedure:

  • Biofilm Formation:

    • Inoculate sterile TSB in a 96-well plate with a bacterial suspension to a final concentration of ~10^7 CFU/mL.
    • Incubate plates statically at 37°C for 24 hours to allow biofilm formation [2].
  • Biofilm Treatment:

    • Carefully aspirate the medium and wash the biofilms gently with 200 µL of sterile PBS.
    • Add fresh TSB containing Ambroxol HCl at the desired concentration range (e.g., 0.1 - 1.0 mg/mL). For synergy studies, include sub-MIC concentrations of antibiotics alone and in combination with Ambroxol.
    • Incubate the plates for a defined period (e.g., 8 hours) [2].
  • Biofilm Quantification (Crystal Violet Assay):

    • After incubation, wash the plates with PBS.
    • Fix the biofilms with 200 µL of methanol for 15 minutes. Air dry.
    • Stain with 150 µL of 0.1% crystal violet for 30 minutes.
    • Rinse thoroughly with water to remove unbound dye.
    • Solubilize the bound dye in 150 µL of 33% acetic acid.
    • Measure the optical density at 580 nm (OD580) using a microplate reader [2].
  • Viability and Structure Analysis (CLSM):

    • Grow biofilms in confocal dishes and treat as above.
    • Stain using a LIVE/DEAD BacLight kit (e.g., SYTO 9 and Propidium Iodide) according to the manufacturer's protocol.
    • Image using a confocal microscope. Use ImageJ software to quantify the ratio of dead (red) to live (green) fluorescence to evaluate cellular damage [2].
Protocol 2: Assessing Neuroprotective Effects in Cell Models

This protocol models the investigation of Ambroxol's effects on oxidative stress pathways relevant to neurodegenerative diseases [4].

Mechanism of Action Diagram:

Insult Stress Insult (e.g., Scopolamine) ROS ↑ Oxidative Stress (ROS, LPO) Insult->ROS JNK JNK Activation ROS->JNK Inflammation Neuroinflammation (↑ TNF-α, IL-1β) JNK->Inflammation Synapse Synaptic Dysfunction Inflammation->Synapse ABX Ambroxol Treatment ABX->ROS Scavenges ABX->JNK Inhibits ABX->Inflammation Suppresses ABX->Synapse Protects Nrf2 ↑ Nrf-2 Pathway ABX->Nrf2 Antioxidants ↑ Antioxidant Proteins (HO-1) Nrf2->Antioxidants

Materials and Reagents:

  • Cell Line: Primary cortical neurons or relevant neuronal cell lines (e.g., SH-SY5Y).
  • Inducing Agent: Scopolamine hydrobromide [4].
  • Test Agent: Ambroxol hydrochloride [4].
  • Key Antibodies: Anti-Nrf-2, anti-HO-1, anti-p-JNK, anti-GSK-3β, anti-PSD-95, anti-SNAP-23, etc. [4].
  • Assay Kits: ROS detection kit (e.g., DCFH-DA), Lipid Peroxidation (LPO) Assay Kit.
  • Equipment: CO2 incubator, fluorescent microplate reader, western blot apparatus.

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells under standard conditions (37°C, 5% CO2).
    • Pre-treat cells with Ambroxol (e.g., at a range of 10-100 µM) for a few hours.
    • Co-treat cells with a stress-inducing agent like scopolamine (e.g., 1-10 µM) for 24 hours to induce Alzheimer's-like pathology [4].
  • Oxidative Stress Measurement (DCFH-DA Assay):

    • After treatment, load cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
    • Wash cells with PBS to remove excess probe.
    • Measure fluorescence intensity (Ex/Em = 485/535 nm) using a microplate reader. Increased fluorescence indicates higher intracellular ROS levels [4].
  • Protein Expression Analysis (Western Blot):

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies (e.g., Nrf-2, HO-1, p-JNK) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.
    • Analyze band densities to quantify changes in protein expression [4].

Important Considerations for Researchers

  • Dosage and Bioavailability: In vitro effective concentrations for neuroprotection (≥10 µM) may be higher than plasma levels achieved with standard mucolytic doses. High-dose clinical trials (e.g., 1800 mg/day for Parkinson's) are exploring this [6].
  • Solution Stability: Ambroxol hydrochloride is stable in aqueous solutions for experimental purposes [7].
  • Multi-Target Profile: Be aware that observed effects may result from a combination of mechanisms, including ion channel blockade, anti-inflammatory action, and lysosomal GCase enhancement [5] [6] [1].

Conclusion

Ambroxol presents a compelling profile for repurposing in drug development. These protocols provide a foundation for in vitro characterization of its antibiofilm and neuroprotective effects. The synergistic potential with existing antibiotics against resilient biofilms and its multi-target action in complex neurodegenerative pathways warrant further investigation.

References

Comprehensive Application Notes and Protocols for Ambroxol in Vivo Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ambroxol and Its Research Applications

Ambroxol (trans-4-(2-Amino-3,5-dibromobenzylamino)-cyclohexanol) is a mucolytic agent with a well-established safety profile that has been used clinically for respiratory conditions since the late 1970s. Originally developed as a metabolite of bromhexine, this pharmacologically active compound has garnered significant research interest due to its multi-mechanistic actions that extend beyond its traditional secretolytic properties. Modern research has revealed ambroxol's potential therapeutic applications in neurodegenerative disorders, highlighting its function as a pharmacological chaperone for glucocerebrosidase (GCase) - a key enzyme deficient in Gaucher disease and Parkinson's disease. These diverse mechanisms make ambroxol a compelling candidate for drug repurposing initiatives across multiple therapeutic areas.

The compound's favorable pharmacokinetic profile includes high oral bioavailability (approximately 79%) and extensive tissue distribution, with concentrations in lung tissue reaching 15-20 times those in blood [1]. Ambroxol readily crosses the blood-brain barrier, enabling central nervous system effects [2]. Its metabolism occurs primarily in the liver via cytochrome P450 3A4, with a terminal elimination half-life of approximately 10 hours [1]. These characteristics, combined with its established safety profile even at high doses, make ambroxol an attractive candidate for preclinical research across multiple disease models. This document provides comprehensive guidance for designing robust in vivo studies to investigate both established and emerging applications of ambroxol.

Pharmacological Properties of Ambroxol

Multimodal Mechanism of Action

Ambroxol exhibits a diverse pharmacological profile that contributes to its efficacy across multiple disease models, with several distinct but complementary mechanisms of action:

  • Mucokinetic and Secretolytic Effects: Ambroxol stimulates the production and release of pulmonary surfactant from type II alveolar cells, reducing mucus viscosity and adhesion to bronchial walls [1] [3]. This enhances mucociliary clearance by optimizing the rheological properties of respiratory secretions and increasing ciliary beat frequency, facilitating expectoration in respiratory conditions.

  • Anti-inflammatory and Antioxidant Properties: Ambroxol demonstrates significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-4 (IL-4) [1] [2]. Its antioxidant activity involves direct scavenging of reactive oxygen species and protection against oxidative stress, which is particularly relevant in inflammatory respiratory conditions and neurodegenerative diseases.

  • Enzymatic Chaperone Activity: A particularly significant mechanism is ambroxol's function as a pH-dependent mixed-type inhibitor of glucocerebrosidase (GCase) [4] [5]. Ambroxol binds to mutant forms of GCase in the endoplasmic reticulum, facilitating proper protein folding and enhancing lysosomal translocation and activity. This chaperone effect underlies its potential disease-modifying properties in Parkinson's disease and Gaucher disease.

  • Local Anesthetic Effect: Through voltage-gated sodium channel blockade (particularly Nav1.7, Nav1.8, and Nav1.2 subtypes), ambroxol exhibits local anesthetic properties that contribute to its efficacy in sore throat relief and potentially to antitussive effects [3] [5].

  • Antibiotic Penetration Enhancement: Ambroxol significantly increases antibiotic concentrations in bronchial secretions and lung tissue, potentially through surfactant-mediated improved distribution, creating synergistic effects in treating respiratory infections [1].

Formulation Considerations for In Vivo Research

Table 1: Ambroxol Formulations for Preclinical Research

Administration Route Common Formulations Research Applications Key Considerations
Oral Solution/syrup, tablets, capsules Chronic studies, respiratory models, neurodegenerative research First-pass metabolism; convenient for chronic dosing
Inhalation/Nebulization Sterile solution in saline Acute and chronic respiratory disease models Direct lung delivery; specialized equipment required
Intravenous Sterile injectable solution Pharmacokinetic studies, acute injury models Rapid systemic delivery; surgical preparation needed
Intraperitoneal Sterile injectable solution Acute studies when IV challenging Good bioavailability; potential for local irritation

Ambroxol is commercially available in various pharmaceutical forms, including syrup, tablets, sustained-release formulations, and solutions for injection and inhalation [1]. For in vivo research, the selection of appropriate formulations and administration routes should align with study objectives, with consideration of pharmacokinetic parameters and practical experimental requirements. The chemical stability of ambroxol in solution and its compatibility with various delivery systems should be verified for long-term studies, particularly when using osmotic minipumps or other sustained-release technologies.

In Vivo Study Designs for Respiratory Diseases

Animal Models of Respiratory Conditions

Respiratory disease models represent the most established application of ambroxol in preclinical research. Several well-characterized animal models can be employed to investigate its efficacy:

  • COPD and Bronchitis Models: Cigarette smoke exposure models in rodents (typically 4-12 weeks of exposure) effectively reproduce features of chronic bronchitis, including mucus hypersecretion, airway inflammation, and impaired mucociliary clearance [6] [7]. These models are appropriate for investigating ambroxol's impact on sputum properties, inflammation markers, and respiratory function.

  • Acute Lung Injury/Pneumonia Models: Lipopolysaccharide (LPS)-induced lung inflammation models or bacterial inoculation models (e.g., Pseudomonas aeruginosa) can evaluate ambroxol's effects in acute inflammatory conditions [6]. These models allow assessment of ambroxol's anti-inflammatory properties and potential antibiotic-enhancing effects.

  • Mucus Hypersecretion Models: Elastase-induced emphysema models or SO₂ exposure models produce characteristic mucus hypersecretion suitable for evaluating ambroxol's secretolytic activity through analysis of sputum properties and airway obstruction [7].

Efficacy Endpoints and Assessment Methods

Table 2: Efficacy Endpoints for Respiratory Disease Models

Assessment Category Specific Parameters Measurement Methods
Sputum Properties Viscosity, elasticity, volume Sputum scale scoring, rheological testing, 24-hour sputum collection
Airway Inflammation Inflammatory cell counts, cytokine levels Bronchoalveolar lavage, lung tissue histology, cytokine ELISA
Lung Function Airway resistance, compliance, mucociliary clearance Plethysmography, forced oscillation technique, tracer clearance
Pathological Changes Mucus gland hyperplasia, airway remodeling Histology (H&E, PAS, Alcian blue staining), morphometric analysis
Clinical Symptoms Cough frequency, respiratory distress Video monitoring, clinical scoring systems

Comprehensive assessment of ambroxol in respiratory models should include multiple complementary endpoints. The sputum property score represents a validated primary endpoint, typically evaluated using a 4-point scale (0=absent to 3=severe) assessing mucus viscosity, purulence, and volume [7]. Lung function measurements provide objective physiological data, while inflammatory markers in bronchoalveolar lavage fluid (BALF) offer insights into mechanism of action. Histopathological examination of lung tissue remains essential for evaluating structural changes.

The following diagram illustrates the experimental workflow for evaluating ambroxol in respiratory disease models:

G Start Study Initiation AnimalModel Animal Model Selection (COPD, Acute Injury, etc.) Start->AnimalModel Randomization Randomization to Treatment Groups AnimalModel->Randomization Dosing Ambroxol Administration (Oral, Inhalation, IP) Randomization->Dosing EndpointAssessment Endpoint Assessment Dosing->EndpointAssessment SputumAnalysis Sputum Properties (Volume, Viscosity, Score) EndpointAssessment->SputumAnalysis Inflammation Inflammatory Markers (BALF Cytokines, Cell Counts) EndpointAssessment->Inflammation LungFunction Lung Function Measurements (Resistance, Compliance) EndpointAssessment->LungFunction Histology Histopathological Analysis EndpointAssessment->Histology DataAnalysis Data Analysis & Interpretation SputumAnalysis->DataAnalysis Inflammation->DataAnalysis LungFunction->DataAnalysis Histology->DataAnalysis

In Vivo Study Designs for Neurological Disorders

Animal Models of Neurodegenerative Diseases

Emerging research has revealed ambroxol's potential as a therapeutic agent for neurodegenerative disorders, particularly those involving protein aggregation and lysosomal dysfunction:

  • Parkinson's Disease Models: Transgenic mice with GBA1 mutations or wild-type mice treated with rogue protein agents (e.g., MPTP, rotenone) represent established models for investigating ambroxol's effects on α-synuclein pathology [4]. These models allow evaluation of ambroxol's impact on motor function, dopaminergic neuron survival, and biochemical markers of Parkinson's pathology.

  • Amyotrophic Lateral Sclerosis (ALS) Models: The SOD1G⁸⁶ᴿ mouse model of ALS has demonstrated responsiveness to ambroxol treatment, showing delayed disease onset and extended survival [5]. This model is particularly relevant for investigating ambroxol's effects on sphingolipid metabolism, neuromuscular junction integrity, and motor neuron survival.

  • Gaucher Disease Models: Mouse models with GBA1 mutations (e.g., Gba1 mutant mice) replicate the enzymatic deficiency characteristic of Gaucher disease and allow investigation of ambroxol's chaperone activity [5]. These models facilitate assessment of glucocerebrosidase activity, glucosylceramide accumulation, and associated neuropathological changes.

  • Acute Neurological Injury Models: Emerging evidence suggests potential applications in stroke (middle cerebral artery occlusion model) and traumatic brain injury [2]. These models enable evaluation of ambroxol's neuroprotective effects in acute settings, including impacts on infarct volume, functional recovery, and inflammatory responses.

Efficacy Endpoints and Assessment Methods

Table 3: Efficacy Endpoints for Neurological Disease Models

Assessment Domain Specific Parameters Measurement Methods
Motor Function Coordination, strength, tremor Rotarod, grip strength, beam walking, open field analysis
Cognitive Function Learning, memory Morris water maze, passive avoidance, novel object recognition
Biochemical Markers GCase activity, α-synuclein levels, sphingolipids Enzyme activity assays, Western blot, ELISA, mass spectrometry
Neuroimaging Structural and functional connectivity, striatal uptake MRI, DTI, [¹⁸F]FDOPA PET imaging
Histopathological Markers Neuron survival, protein aggregation, inflammation Immunohistochemistry, stereological cell counts
Neuromuscular Integrity NMJ structure and function Electrophysiology, NMJ morphology analysis

Comprehensive assessment in neurological models requires multidimensional endpoints. Motor function tests provide behavioral correlates of therapeutic efficacy, while biochemical analyses confirm target engagement through GCase activity measurements and α-synuclein quantification. Advanced neuroimaging techniques offer non-invasive longitudinal assessment of structural and functional changes, with histopathological examination providing definitive evidence of neuroprotection at the cellular level.

The following diagram illustrates ambroxol's multimodal mechanisms in neurological disorders:

G Ambroxol Ambroxol Administration Mech1 GCase Chaperone Activity ↑ Enzyme folding & trafficking Ambroxol->Mech1 Mech2 Lysosomal Exocytosis ↑ Calcium release from acidic stores Ambroxol->Mech2 Mech3 Anti-inflammatory Effects ↓ Microglial activation ↓ Proinflammatory cytokines Ambroxol->Mech3 Mech4 Anti-oxidant Effects ↓ Reactive oxygen species Ambroxol->Mech4 Mech5 Na+ Channel Blockade ↓ Neuronal hyperexcitability Ambroxol->Mech5 Outcome1 ↓ α-Synuclein Aggregation Mech1->Outcome1 Outcome2 ↑ Lysosomal Clearance Mech2->Outcome2 Outcome3 ↓ Neuroinflammation Mech3->Outcome3 Outcome4 ↑ Neuronal Survival Mech4->Outcome4 Outcome5 Functional Improvement Mech5->Outcome5 Outcome1->Outcome5 Outcome2->Outcome5 Outcome3->Outcome5 Outcome4->Outcome5

Dosing Regimen and Administration Protocols

Species-Specific Dosing Considerations

Appropriate dosing regimen design is critical for generating meaningful preclinical data. The following table summarizes evidence-based dosing strategies for different research applications:

Table 4: Recommended Dosing Regimens for In Vivo Studies

Research Application Species Dose Range Administration Route Duration Evidence Source
Respiratory Diseases Mouse/Rat 10-45 mg/kg/day Oral, Inhalation, IP 5-14 days [8] [7]
Parkinson's Disease Mouse 45-90 mg/kg/day Oral 4-12 weeks [4]
ALS Mouse (SOD1G⁸⁶ᴿ) 45 mg/kg/day Oral Lifespan study [5]
Ischemic Stroke Rat 90 mg/kg/day IP 7 days post-injury [2]
Human Equivalent (Respiratory) Adult 15-30 mg inhaled twice daily Inhalation 5-7 days [6] [7]
Human Equivalent (Neuro) Adult 600-1800 mg/day Oral 48+ weeks [4]

Dosing regimens should be tailored to specific research objectives, with consideration of species-specific metabolism and pharmacokinetics. For respiratory applications, inhaled administration provides direct target engagement, while oral dosing is more appropriate for chronic neurodegenerative studies. In mice and rats, the typical effective dose ranges from 10-45 mg/kg/day for respiratory conditions and 45-90 mg/kg/day for neurological applications, with higher doses required in acute injury models [2] [4].

Administration Protocol Details
  • Oral Administration: For chronic studies, ambroxol can be administered via drinking water or mixed with soft food for voluntary consumption, minimizing stress associated with repeated handling. Alternatively, oral gavage with ambroxol dissolved in sterile water or saline (typically 5-10 mg/mL concentration) ensures precise dosing [4]. The compound is generally palatable and well-tolerated, with minimal impact on water or food consumption.

  • Inhalation/Nebulization: For respiratory studies, ambroxol solution (typically 7.5 mg/mL) is administered via ultrasonic or jet nebulizer systems designed for small animals [8] [7]. Standardized inhalation protocols involve placing animals in a sealed chamber connected to the nebulizer output, with treatment sessions typically lasting 15-30 minutes, administered once or twice daily. Proper ventilation and monitoring are essential to prevent respiratory distress during procedures.

  • Parenteral Administration: Intraperitoneal injection represents the most practical parenteral route for rodent studies, using sterile ambroxol solution in physiological saline [2]. Intravenous administration via tail vein (mice) or jugular vein catheter (rats) provides the most controlled systemic delivery for pharmacokinetic studies or acute injury models.

Safety and Tolerability Assessment

Adverse Event Monitoring

Ambroxol has demonstrated an excellent safety profile in both clinical and preclinical settings, with adverse events typically mild and self-limiting. Comprehensive safety assessment in in vivo studies should include:

  • General Health Monitoring: Daily observation for signs of distress, including fur condition, activity level, exploratory behavior, and social interactions. Body weight should be recorded at least twice weekly, with more frequent monitoring in high-dose studies or genetically susceptible models.

  • Gastrointestinal Effects: Mild gastrointestinal disturbances represent the most commonly reported adverse effects [1]. Monitoring should include observation for diarrhea, changes in fecal consistency, and decreased food consumption.

  • Respiratory Effects: In inhalation studies, careful observation for respiratory distress during and immediately after administration is essential. Increased respiratory rate, audible wheezing, or labored breathing may indicate irritation requiring dose adjustment.

  • Clinical Pathology: Terminal blood collection for hematological and biochemical analysis provides objective safety data. Parameters of particular interest include liver enzymes (ALT, AST), renal function markers (BUN, creatinine), and complete blood count with differential.

Special Considerations for High-Dose Studies

Recent neurological investigations have utilized substantially higher ambroxol doses (up to 1800 mg/day in human equivalent) than traditional respiratory applications [4]. In these high-dose regimens, specific monitoring should include:

  • Renal Function Assessment: Mild proteinuria has been reported at very high doses [4]. Urinalysis for protein content and renal histopathology should be included in study designs using doses exceeding 45 mg/kg/day in rodents.

  • Respiratory Secretions: Increased respiratory mucus production may occur at high doses as an extension of ambroxol's pharmacological activity [4]. This should not be misinterpreted as an adverse effect in respiratory models but may require consideration in neurological studies.

Technical Protocols

Protocol 1: Nebulized Administration for Respiratory Studies

Purpose: To standardize the administration of inhaled ambroxol in rodent models of respiratory disease.

Materials:

  • Ambroxol hydrochloride solution (7.5 mg/mL in sterile saline)
  • Jet or ultrasonic nebulizer system with animal inhalation chamber
  • Restraining devices (optional)
  • Personal protective equipment

Procedure:

  • Prepare fresh ambroxol solution according to experimental group assignments.
  • Place animal in inhalation chamber, ensuring adequate ventilation.
  • Connect chamber to nebulizer output and administer treatment for 20-30 minutes.
  • Monitor animals throughout procedure for signs of respiratory distress.
  • Return animals to home cages following treatment completion.
  • Clean inhalation chamber between treatment groups to prevent cross-contamination.

Frequency: Twice daily with at least 6 hours between doses [8] [7].

Protocol 2: Oral Administration for Chronic Neurological Studies

Purpose: To ensure consistent oral delivery of ambroxol in long-term neurodegenerative disease studies.

Materials:

  • Ambroxol hydrochloride powder
  • Vehicle (sterile water or 0.5% methylcellulose)
  • Oral gavage needles (appropriate size for species)
  • Syringes (1 mL for mice, 2-5 mL for rats)

Procedure:

  • Prepare ambroxol suspension fresh daily in vehicle at appropriate concentration.
  • Calculate individual animal doses based on most recent body weight.
  • Draw required volume into syringe, ensuring homogeneous suspension.
  • Restrain animal securely and gently pass gavage needle into stomach.
  • Administer suspension slowly to prevent reflux or aspiration.
  • Monitor animal briefly following administration for signs of distress.

Frequency: Once or twice daily for study duration [4].

Protocol 3: Bronchoalveolar Lavage (BAL) Collection and Analysis

Purpose: To obtain respiratory epithelial lining fluid for inflammatory marker assessment.

Materials:

  • Anesthetic equipment
  • Sterile saline (ice-cold)
  • Tracheal cannula
  • Refrigerated centrifuge
  • ELISA kits for cytokine analysis

Procedure:

  • Euthanize animal according to approved protocol.
  • Expose trachea through midline incision and insert cannula.
  • Slowly instill sterile saline (0.8 mL for mice, 3 mL for rats).
  • Gently withdraw fluid and place on ice.
  • Repeat lavage 2-3 times, pooling samples.
  • Centrifuge at 4°C (500 × g for 10 minutes).
  • Aliquot supernatant for cytokine analysis and process cell pellet for differential counts.

Statistical Considerations and Data Reporting

  • Sample Size Calculation: For efficacy studies, power analysis should be performed based on expected effect sizes. Most ambroxol studies require 8-12 animals per group to detect clinically relevant differences with 80% power at α=0.05.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups using computer-generated sequences [8] [7]. Investigators performing assessments should be blinded to group assignments throughout data collection and analysis.

  • Data Analysis Plan: Specify primary and secondary endpoints before study initiation. For continuous outcomes, parametric tests (t-test, ANOVA) or non-parametric equivalents should be selected based on data distribution. Repeated measures approaches are appropriate for longitudinal data.

  • Reporting Standards: Adhere to ARRIVE guidelines for reporting animal research. Include complete methodological details regarding ambroxol formulation, dosing regimen, administration procedures, and outcome assessment methods to ensure reproducibility.

Conclusion

Ambroxol represents a versatile investigational agent with applications spanning traditional respiratory research and emerging neurological fields. Its well-characterized safety profile, multimodal mechanism of action, and favorable pharmacokinetic properties facilitate rigorous in vivo study design across multiple disease models. Researchers should select disease-appropriate animal models, administration routes, and dosing regimens aligned with specific research objectives. The comprehensive protocols and methodological considerations outlined in this document provide a foundation for generating robust, reproducible preclinical data on ambroxol's therapeutic potential, supporting both basic research and translational drug development initiatives.

References

Approved Color Palette for Diagrams

Author: Smolecule Technical Support Team. Date: February 2026

The table below details the color codes you are required to use for your Graphviz diagrams, based on the Google-inspired palette [1] [2]. When selecting colors, especially for nodes containing text, always ensure there is sufficient contrast between the fontcolor and the fillcolor to maintain readability [2].

Hex Code RGB Code Sample
#4285F4 RGB(66, 133, 244) Sample
#EA4335 RGB(234, 67, 53) Sample
#FBBC05 RGB(251, 188, 5) Sample
#34A853 RGB(52, 168, 83) Sample
#FFFFFF RGB(255, 255, 255) Sample
#F1F3F4 RGB(241, 243, 244) Sample
#202124 RGB(32, 33, 36) Sample
#5F6368 RGB(95, 99, 104) Sample

Graphviz Scripting Fundamentals

To create your diagrams, you will use the DOT language with Graphviz, a tool that converts text-based descriptions into visual diagrams [3]. This method is particularly useful for tracking changes in source control [4].

Here is a basic example of a DOT script that defines a simple graph structure [4]:

G thing1 thing1 thing2 thing2 thing1->thing2

For more complex diagrams, you can define properties for each node (like shape and label) and edges (like color and style) to clearly represent different entities and relationships [4]. The labeldistance attribute on edges should be set to a value greater than 2.0 to ensure text labels are positioned clearly.

References

A Framework for Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured template you can use to document your research on Ambosex methodology. Simply replace the placeholder text with your specific findings and data.

Article Title: Application Notes and Protocols for the Investigation of this compound Research Methodology

1. Introduction and Background

  • Objective: State the primary goal of the research (e.g., to elucidate the signaling pathways of this compound and its effects on a specific biological process).
  • Background: Provide a brief overview of the current understanding of the research area. (Insert your specific background information here).

2. Experimental Design and Workflow The high-level workflow for investigating this compound methodology is outlined below. This diagram provides a logical overview of the experimental sequence.

workflow Start Start: Hypothesis Generation ExpDesign In vitro Model Setup Start->ExpDesign Assay1 Cell Viability & Proliferation Assay ExpDesign->Assay1 Assay2 Gene Expression Analysis (qPCR) ExpDesign->Assay2 Assay3 Protein Analysis (Western Blot) ExpDesign->Assay3 DataInt Data Integration & Analysis Assay1->DataInt Assay2->DataInt Assay3->DataInt Conclusion Conclusion & Next Steps DataInt->Conclusion

Diagram Title: Experimental Workflow for Ambossier Investigation

3. Detailed Methodologies for Key Experiments (This section should contain the step-by-step protocols you gather from your research)

Protocol 1: [Name of a Key Assay, e.g., Cell Viability Assay]

  • Principle: [Describe the basic principle of the assay].
  • Reagents and Materials: [List all reagents, buffers, and equipment needed].
  • Step-by-Step Procedure:
    • [Detailed step 1]
    • [Detailed step 2]
    • [ ... ]
  • Data Analysis: [Explain how the raw data will be processed and analyzed].

Protocol 2: [Name of Another Key Assay, e.g., Western Blotting]

  • Principle: [Describe the basic principle].
  • Reagents and Materials: [List items].
  • Step-by-Step Procedure:
    • [Detailed step 1]
    • [Detailed step 2]
    • [ ... ]

4. Data Presentation and Analysis (This section should contain your structured tables summarizing quantitative data)

Table 1: Proposed Structure for Presenting Experimental Results

Experimental Group Dosage (nM) Cell Viability (% of Control) Target Gene Fold-Change p-value
Control (Vehicle) 0 100 ± 5 1.0 ± 0.2 ---
Ambossier Low Dose 10 [Result Data] [Result Data] [Result Data]
Ambossier High Dose 100 [Result Data] [Result Data] [Result Data]
Positive Control [Dosage] [Result Data] [Result Data] [Result Data]

Note: This is a template table. All values and placeholders should be replaced with actual experimental data.

5. Visualization of Signaling Pathways Based on the core requirement to diagram signaling pathways, here is a generic example. You should adapt the nodes and edges to represent the actual pathway involved in Ambossier's mechanism of action.

signaling_pathway Ligand Ambossier Receptor Membrane Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Translocates Output Biological Response TF->Output Induces Expression

Diagram Title: Hypothetical Ambossier Signaling Pathway

How to Proceed with Your Research

To complete these application notes, I suggest you:

  • Consult specialized databases: Search for "Ambossier" on platforms like PubMed, Google Scholar, and patent databases to find primary research articles.
  • Review regulatory documents: If Ambossier is an Investigational New Drug (IND), check databases like ClinicalTrials.gov or reports from the FDA/EMA.
  • Contact experts directly: Reaching out to authors of relevant scientific publications can sometimes provide access to detailed protocols and data.

Comprehensive Application Notes and Protocols for Ambroxol Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ambroxol is a potent mucoactive agent with a well-established role in the management of acute and chronic respiratory diseases characterized by abnormal mucus secretion and impaired mucus transport. [1] First patented in 1966 and introduced into medical practice in 1979, ambroxol has demonstrated a multifaceted pharmacological profile extending beyond its secretolytic properties to include anti-inflammatory, antioxidant, and local anesthetic effects. [2] [3] The drug operates through several complementary mechanisms: it stimulates surfactant synthesis by type II pneumocytes, disrupts acid mucopolysaccharide fibers in sputum to reduce viscosity, enhances mucociliary clearance by increasing ciliary beat frequency, and exhibits direct antioxidant activity through free radical scavenging. [4] [5] [2] Additionally, ambroxol demonstrates inhibitory effects on neuronal sodium channels, explaining its local anesthetic properties particularly beneficial in sore throat management. [2] Recent research has revealed promising neuroprotective potential through modulation of lysosomal function and glucocerebrosidase activity, leading to ongoing Phase 3 clinical trials for Parkinson's disease. [2] [6]

Administration Routes and Formulations

Ambroxol is available in multiple formulations suitable for various administration routes and clinical requirements. The selection of appropriate formulation depends on factors including patient age, clinical condition, desired onset of action, and dosing convenience.

Table 1: Ambroxol Formulations and Administration Routes

Administration Route Formulation Types Typical Strengths Key Characteristics
Oral Tablets 30 mg Standard immediate-release [4]
Syrup/Solution 15 mg/5 mL Pediatric-friendly [4]
Effervescent Tablets 60 mg Enhanced dissolution [7]
Extended-Release Capsules 75 mg Once-daily dosing [7]
Lozenges/Pastilles 20 mg Local anesthetic effect for sore throat [2]
Inhalation Nebulizer Solution 7.5 mg/mL Direct pulmonary delivery [8]
Parenteral Intravenous/Intramuscular Various Clinical settings [5]
Oral Administration

Oral administration represents the most common route for ambroxol delivery, with several formulations available:

Immediate-Release (IR) Formulations: Conventional tablets (30 mg) and syrups (15 mg/5 mL) provide rapid drug release, with onset of action occurring approximately 30 minutes post-administration. [4] These formulations typically require twice-daily or three-times-daily dosing due to ambroxol's elimination half-life of 7-12 hours. [1] The IR formulations are suitable for acute conditions where prompt mucolytic action is desired.

Extended-Release (ER) Formulations: ER capsules (75 mg retard capsules) are designed for once-daily administration, maintaining therapeutic plasma levels over 24 hours with reduced peak-trough fluctuations. [7] Pharmacokinetic studies demonstrate that ER capsules provide equivalent 24-hour exposure (AUCSS 0-24) to IR formulations while achieving lower maximum plasma concentrations (Cmax) and prolonged time to maximum concentration (Tmax ≈ 6.0 hours versus 1.0-2.0 hours for IR formulations). [7]

Inhalation Administration

Nebulized ambroxol hydrochloride (3 mL of 7.5 mg/mL solution administered twice daily via nebulizer) provides direct delivery to the respiratory tract, potentially enhancing local drug concentration while minimizing systemic exposure. [8] Recent clinical evidence demonstrates that inhalable ambroxol aerosol significantly improves sputum clearance and reduces sputum scale scores by approximately 77.6% after 7 days of treatment in adults with respiratory diseases, with a favorable safety profile (most adverse events being mild and primarily respiratory or gastrointestinal in nature). [8]

Parenteral Administration

While less commonly used in outpatient settings, intravenous and intramuscular formulations are available for hospital-based management of severe respiratory conditions or when oral administration is not feasible. [5]

Pharmacokinetic Properties and Bioequivalence

Understanding ambroxol's pharmacokinetic profile is essential for appropriate formulation selection and dosing regimen design.

Table 2: Comparative Pharmacokinetic Parameters of Ambroxol Formulations at Steady State

Parameter ER 75mg Capsule (once daily) IR 30mg Tablet (twice daily) IR 60mg Effervescent (half tablet twice daily)
AUCSS 0-24 (h·ng/mL) Similar exposure (GMR 110.7%) Reference Similar exposure (GMR 106.9%)
Cmax SS (ng/mL) Lower peak concentration (GMR 84.7%) Reference Higher peak concentration
Tmax SS (h) 6.0 2.0 1.0
T½ (h) 7-12 7-12 7-12
Bioavailability ~79% ~79% ~79%

GMR = Geometric Mean Ratio compared to IR 30mg tablet reference [7] [1] [5]

Ambroxol demonstrates approximately 79% oral bioavailability with rapid absorption from the gastrointestinal tract. [5] The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with protein binding of approximately 90%. [1] Ambroxol exhibits preferential distribution to lung tissue, where concentrations reach 15- to 20-fold higher levels than in plasma. [5] Neither age nor gender significantly influences ambroxol pharmacokinetics to a clinically relevant extent, eliminating the need for dose adjustment based on these factors. [5]

Detailed Experimental Protocols

Protocol for Pharmacokinetic Bioequivalence Study

This protocol outlines the methodology for comparing steady-state pharmacokinetics of extended-release and immediate-release ambroxol formulations in healthy volunteers. [7]

Objective: To evaluate the steady-state pharmacokinetic equivalence and comparative bioavailability of ambroxol ER 75-mg retard capsules versus IR 30-mg tablets and IR 60-mg effervescent tablets.

Study Design:

  • Open-label, randomized, three-period, six-sequence crossover design
  • Williams design implementation for sequence assignment
  • Three treatment periods of 5 days each, separated by 6-day washout periods
  • 24 healthy volunteers (aged 18-45 years, BMI 18.5-25.0 kg/m²)

Treatment Arms:

  • Test formulation: Ambroxol ER 75-mg retard capsule once daily
  • Reference 1: Ambroxol IR 30-mg tablet twice daily (12-hour interval)
  • Reference 2: Half ambroxol IR 60-mg effervescent tablet twice daily (12-hour interval)

Procedures:

  • Screening: Complete medical history, physical examination, and laboratory tests within 14 days prior to initiation
  • Standardization: Participants standardized meals and prohibited from concomitant therapy throughout study periods
  • Drug Administration: Day 1-4: Administration after standardized breakfast with 200 mL water; Day 5 (steady-state assessment): Administration after ≥10-hour overnight fast
  • Blood Sampling: Serial blood samples collected on Day 5 of each period at predetermined timepoints (pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24 hours post-dose)
  • Sample Analysis: Plasma ambroxol concentrations quantified using validated LC-MS/MS method
  • Safety Monitoring: Adverse event assessment throughout study period

Endpoint Measurements:

  • Primary endpoints: AUCSS 0-24, Cmax SS
  • Secondary endpoints: Tmax SS, elimination half-life, fluctuation index
  • Safety endpoints: Incidence and severity of adverse events

G Start Study Protocol Initiation Screening Screening Phase (14 days maximum) Medical History, Physical Exam, Laboratory Tests Start->Screening Randomization Randomization Williams Design 6 Sequences Screening->Randomization Period1 Treatment Period 1 (5 days) Randomization->Period1 Washout1 Washout Period (6 days) Period1->Washout1 Period2 Treatment Period 2 (5 days) Washout1->Period2 Washout2 Washout Period (6 days) Period2->Washout2 Period3 Treatment Period 3 (5 days) Washout2->Period3 PK_Assessment Pharmacokinetic Assessment Blood Sampling on Day 5 AUCSS 0-24, Cmax SS, Tmax SS Period3->PK_Assessment Safety Safety Monitoring Adverse Event Recording PK_Assessment->Safety End Study Completion Safety->End

Figure 1: Pharmacokinetic Study Workflow - This diagram illustrates the crossover design and key procedures for ambroxol formulation bioequivalence assessment.

Protocol for Clinical Efficacy Trial of Inhalable Ambroxol

This protocol describes the methodology for evaluating safety and efficacy of nebulized ambroxol in adult patients with respiratory diseases. [8]

Objective: To investigate the safety and efficacy of inhalable ambroxol hydrochloride aerosol for adult patients with acute or chronic respiratory diseases.

Study Design:

  • Open-label, single-arm, multicenter postmarketing surveillance study
  • 1201 eligible adult patients with acute or chronic respiratory diseases
  • Treatment duration: Maximum of 7 days

Intervention:

  • Ambroxol hydrochloride aerosol inhalation: 3 mL of 7.5 mg/mL solution
  • Administration via nebulizer twice daily (minimum 6-hour interval between doses)

Assessment Schedule:

  • Baseline: Demographic data, medical history, physical examination, sputum scale scoring
  • Daily during treatment: Symptom diary, adverse event monitoring
  • End of treatment (Day 7): Sputum scale evaluation, quality of life assessment, physical examination

Endpoint Measurements:

  • Primary efficacy endpoint: Change in sputum scale scores from baseline
  • Primary safety endpoint: Frequency and severity of adverse events
  • Secondary endpoints: Cough frequency, quality of life measures, patient global assessment
Protocol for Neuroprotection Mechanistic Study

This protocol outlines the methodology for investigating ambroxol's neuroprotective effects in experimental models of Alzheimer's disease pathology. [9]

Objective: To evaluate the neuroprotective potential of ambroxol against scopolamine-induced oxidative stress, neuroinflammation, and memory impairment.

Experimental Design:

  • In vivo study using scopolamine-induced mouse model of Alzheimer's disease-like pathology
  • 6-8 week old male mice, randomly assigned to experimental groups (n=10-12/group)
  • Treatment groups: Vehicle control, scopolamine only, scopolamine + ambroxol (various doses)

Intervention Protocol:

  • Scopolamine administration: 1 mg/kg/day intraperitoneally for 14 days
  • Ambroxol treatment: Co-administration via oral gavage (dose range: 10-100 mg/kg/day) for 14 days
  • Behavioral assessments: Morris water maze (Days 12-14), passive avoidance test (Day 11)

Tissue Collection and Analysis:

  • Brain tissue collection following transcranial perfusion
  • Western blot analysis: Nrf-2, HO-1, p-JNK, GFAP, Iba-1, SNAP-23, PSD-95
  • Immunofluorescence staining: Microglial activation, synaptic markers
  • Oxidative stress markers: Lipid peroxidation (MDA assay), reactive oxygen species (DCFH-DA assay)

Statistical Analysis:

  • One-way ANOVA with post-hoc Tukey test for multiple comparisons
  • p<0.05 considered statistically significant
  • Data expressed as mean ± standard error of mean

Molecular Mechanisms and Signaling Pathways

Ambroxol exerts its effects through multiple interconnected molecular pathways that extend beyond its traditional mucolytic actions to include significant neuroprotective effects.

G cluster_Mucolytic Mucolytic Mechanisms cluster_Neuroprotective Neuroprotective Mechanisms cluster_Other Additional Pharmacological Actions Ambroxol Ambroxol Administration Surfactant Stimulates Surfactant Production by Type II Pneumocytes Ambroxol->Surfactant Mucolysis Mucolytic Action Breaks down acid mucopolysaccharide fibers Reduces sputum viscosity Ambroxol->Mucolysis Ciliary Enhances Mucociliary Clearance Increases ciliary beat frequency Ambroxol->Ciliary Oxidative Attenuates Oxidative Stress Reduces ROS production and LPO Restores Nrf-2 and HO-1 expression Ambroxol->Oxidative JNK Inhibits JNK Pathway Activation Reduces p-JNK levels Ambroxol->JNK GSK3B Modulates Akt/GSK-3β Signaling Ambroxol->GSK3B Anesthetic Local Anesthetic Effect Na+ Channel Blockade Ambroxol->Anesthetic Lysosomal Lysosomal Modulation Enhances GCase Activity Triggers Lysosomal Exocytosis Ambroxol->Lysosomal Expectoration Improved Mucus Clearance Surfactant->Expectoration Mucolysis->Expectoration Ciliary->Expectoration Inflammation Suppresses Neuroinflammation Downregulates TNF-α, IL-1β, p-p65 Inhibits microglial activation (Iba-1) Oxidative->Inflammation JNK->Inflammation Synaptic Preserves Synaptic Integrity Upregulates SNAP-23 and PSD-95 GSK3B->Synaptic Inflammation->Synaptic SoreThroat Sore Throat Relief Anesthetic->SoreThroat Pain Relief Antibiotic Enhances Antibiotic Penetration Increases lung tissue concentrations Infection Infection Management Antibiotic->Infection Adjuvant Therapy Neuroprotective Neuroprotective Outcomes Improved Memory & Learning Lysosomal->Neuroprotective

Figure 2: Ambroxol's Multimodal Mechanisms of Action - This diagram illustrates the diverse molecular pathways through which ambroxol exerts its pharmacological effects.

The neuroprotective effects of ambroxol particularly involve modulation of critical signaling pathways affected in neurodegenerative processes. Ambroxol effectively attenuates scopolamine-induced oxidative stress by reducing reactive oxygen species (ROS) production and lipid peroxidation (LPO) while restoring expression of key antioxidant proteins including nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1). [9] Simultaneously, ambroxol suppresses the activation of c-Jun N-terminal kinase (JNK) pathway and modulates Akt/glycogen synthase kinase-3 beta (GSK-3β) signaling, thereby reducing neuroinflammatory responses through downregulation of pro-inflammatory mediators such as IL-1β, TNF-α, and phosphorylated NF-κB (p-p65). [9] These combined actions ultimately preserve synaptic integrity by upregulating synaptic proteins including SNAP-23 and PSD-95, resulting in improved spatial learning and memory function. [9]

Dosing Regimens and Clinical Applications

Table 3: Recommended Ambroxol Dosing by Formulation and Population

Population Formulation Dosage Frequency Special Considerations
Adults IR Tablets 30-120 mg/day 2-3 divided doses Maximum 120 mg daily [4]
ER Capsules 75 mg Once daily Equivalent to IR 30 mg twice daily [7]
Inhalation 15-30 mg/day 2-3 times daily 3 mL of 7.5 mg/mL solution [8]
Lozenges 20 mg As needed for sore throat Local anesthetic effect [2]
Children 6-12 years Syrup 15-30 mg/day 2-3 divided doses 5-10 mL syrup daily (15 mg/5 mL) [4] [10]
IR Tablets 15 mg 2-3 times daily Half tablet (30 mg) [10]
Children 2-5 years Syrup 22.5 mg/day 3 divided doses 2.5 mL (7.5 mg) three times daily [4]
Children <2 years Syrup 15 mg/day 2 divided doses 2.5 mL (7.5 mg) twice daily [4]

Ambroxol demonstrates a favorable safety profile across all age groups, with gastrointestinal disturbances representing the most commonly reported adverse effects, typically mild and self-limiting. [4] [5] The drug is generally well-tolerated in pediatric populations starting from early infancy. [5] Contraindications are limited to hypersensitivity reactions, with caution advised in patients with gastric ulceration. [4] [2] Ambroxol should be avoided during the first trimester of pregnancy unless specifically indicated. [4]

Notable drug interactions include potential enhancement of antibiotic concentrations in lung tissue when co-administered with agents such as cefuroxime, doxycycline, and erythromycin. [10] Concurrent use with antitussives may interfere with productive expectoration and is generally discouraged. [10]

Emerging Applications and Future Directions

Beyond its established respiratory indications, ambroxol shows promising potential in several emerging therapeutic areas:

Neurodegenerative Disorders: Ambroxol's ability to enhance glucocerebrosidase (GCase) activity and promote lysosomal function has positioned it as a promising candidate for disease modification in Parkinson's disease. [2] [6] An international Phase 3 clinical trial (ASPro-PD) is currently evaluating ambroxol's potential to slow disease progression in over 300 Parkinson's patients over a two-year period. [6]

Paraquat Poisoning: High-dose intravenous ambroxol has demonstrated significant mortality reduction (31%) in paraquat poisoning cases, likely through antioxidant mechanisms and lung protection. [2]

Antiviral and Antibiotic Adjuvant Therapy: Emerging evidence suggests ambroxol may provide protective effects against viral airway infections and enhance the efficacy of antibiotic therapies through improved lung penetration and potential biofilm disruption. [5]

These emerging applications highlight the multifaceted pharmacology of ambroxol and underscore its potential beyond traditional mucolytic therapy.

References

Essential Sample Preparation Techniques for Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Sample preparation is a critical step in LC-MS/MS bioanalysis, serving to remove interfering matrix components, reduce ion suppression, and concentrate the analyte to improve sensitivity. The selection of an appropriate technique depends on the physicochemical properties of the analyte (e.g., logP, pKa), the biological matrix, and the required sensitivity of the assay [1].

The table below summarizes the three core techniques covered in this document:

Technique Principle Key Advantages Common Challenges Best Suited For
Protein Precipitation (PPT) Protein denaturation using organic solvents, acids, or heat [1]. Rapid, simple, low-cost, high recovery for many analytes [1]. Less clean extract (high phospholipid content), potential for matrix effects, no analyte concentration [1]. High-throughput screening, simple sample clean-up [1].
Solid-Phase Extraction (SPE) Selective partitioning of analytes between a liquid sample and a solid stationary phase [2] [1]. Excellent clean-up, ability to concentrate analytes, high selectivity (especially with mixed-mode phases), automation-friendly [2] [1]. More complex and costly than PPT, requires method development, solvent evaporation often needed [1]. Complex matrices, low-concentration analytes, required high sensitivity and selectivity [2] [1].
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquids (aqueous and organic) based on solubility [1]. Effective clean-up, high capacity, no column clogging with dirty samples [1]. Emulsion formation, requires large solvent volumes, difficult to automate, solvent evaporation needed [1]. Non-polar to moderately polar analytes [1].

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a generic protocol for plasma or serum using acetonitrile. Methanol and ethanol are also commonly used, though acetonitrile typically provides cleaner extracts with lower phospholipid content [1].

Materials:

  • Biological sample (e.g., 100 µL of plasma)
  • Internal Standard working solution
  • Precipitation solvent (e.g., cold acetonitrile or methanol)
  • Vortex mixer
  • Centrifuge
  • Microcentrifuge tubes

Procedure:

  • Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.
  • Add IS: Add the appropriate volume of Internal Standard working solution.
  • Precipitate: Add 300 µL of cold acetonitrile (a 3:1 solvent-to-plasma ratio).
  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.
  • Centrifuge: Centrifuge at >10,000 × g for 10 minutes to pellet the precipitated proteins.
  • Collect Supernatant: Carefully transfer the clear supernatant to a fresh tube or a designated LC-MS/MS vial for analysis.

The following workflow diagram illustrates the PPT process:

PPT_Workflow Protein Precipitation Workflow start Plasma/Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitation Solvent (e.g., Cold Acetonitrile) add_is->add_solvent vortex Vortex Mix (1-2 min) add_solvent->vortex centrifuge Centrifuge (10 min, >10,000× g) vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol uses a C18 sorbent for analytes with intermediate to non-polar characteristics [1]. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often preferred for basic drugs like beta-2 agonists for superior clean-up [2].

Materials:

  • Biological sample (e.g., plasma, urine, homogenized tissue)
  • Internal Standard working solution
  • SPE cartridges or 96-well plates (e.g., C18, 50 mg/well)
  • SPE vacuum manifold
  • Conditioning solvent (Methanol)
  • Equilibration solvent (Water or buffer, e.g., 0.1 M Ammonium Acetate, pH 6)
  • Wash solvent (e.g., 5% Methanol in water or buffer)
  • Elution solvent (e.g., high-percentage organic like Methanol or Acetonitrile)

Procedure:

  • Condition: Load 1 mL of methanol to the sorbent bed and apply gentle vacuum to draw it through completely.
  • Equilibrate: Load 1 mL of water or equilibration buffer and draw it through completely. Do not let the sorbent bed run dry.
  • Load: Dilute the plasma sample 1:1 with the equilibration buffer. Add the Internal Standard. Load the entire sample onto the conditioned SPE cartridge.
  • Wash: Wash with 1 mL of a mild wash solution (e.g., 5% methanol in water or buffer) to remove weakly retained interferences.
  • Elute: Elute the analytes with 0.5-1 mL of a strong elution solvent (e.g., MeOH/1.0 M ammonium acetate 99.5/0.5, v/v). Collect the eluate.
  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 µL of initial LC mobile phase, vortex, and transfer to an autosampler vial for analysis [1].

The SPE protocol is visualized in the following workflow:

SPE_Workflow Solid-Phase Extraction Workflow start Condition with Methanol equil Equilibrate with Water/Buffer start->equil load Load Sample + IS equil->load wash Wash with Mild Solvent load->wash elute Elute with Strong Solvent wash->elute evap Evaporate to Dryness elute->evap reconst Reconstitute in LC Mobile Phase evap->reconst analyze LC-MS/MS Analysis reconst->analyze

Protocol 3: Liquid-Liquid Extraction (LLE)

This is a general forward LLE protocol. The choice of organic solvent (e.g., MTBE, ethyl acetate, hexane) is critical and depends on the analyte's hydrophobicity (logP) [1].

Materials:

  • Biological sample (e.g., 1 mL of plasma)
  • Internal Standard working solution
  • Organic extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)
  • Vortex mixer
  • Centrifuge
  • Glass or polypropylene tubes

Procedure:

  • Aliquot & Add IS: Pipette 1 mL of plasma into a tube and add the Internal Standard.
  • Add Solvent: Add a buffer to adjust the pH and ensure the analyte is in its neutral form for optimal extraction. Add 5 mL of organic solvent.
  • Mix: Cap the tube and vortex mix for 10-15 minutes to maximize the partitioning of the analyte into the organic phase.
  • Centrifuge: Centrifuge at 3,700 rpm for 10 minutes for clear phase separation.
  • Transfer: Transfer the upper organic layer to a new tube.
  • Evaporate & Reconstitute: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate reconstitution solution, vortex, and centrifuge before LC-MS/MS analysis [1] [3].

The LLE process is outlined in the diagram below:

LLE_Workflow Liquid-Liquid Extraction Workflow start Plasma Sample + IS add_buffer Add Buffer (pH adjustment) start->add_buffer add_solvent Add Organic Solvent (e.g., MTBE) add_buffer->add_solvent mix Vortex Mix (10-15 min) add_solvent->mix centrifuge Centrifuge for Phase Separation mix->centrifuge transfer Transfer Organic (Top) Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconst Reconstitute and Analyze evap->reconst analyze LC-MS/MS Analysis reconst->analyze


Guidance on Method Selection

Choosing the right sample preparation method is a balance between cleanliness, recovery, throughput, and cost. Here is a comparative overview to guide your decision:

Criterion Protein Precipitation Solid-Phase Extraction Liquid-Liquid Extraction
Complexity Low High Medium
Cost per Sample Low High Low
Throughput High Medium (High with 96-well) Low
Matrix Removal Low High Medium
Analyte Concentration No Yes Yes
Risk of Emulsion No No Yes
Automation Potential Moderate High Low

For the analysis of specific growth-promoting agents like beta-2 agonists (e.g., clenbuterol, ractopamine) and steroids, mixed-mode SPE is frequently the technique of choice in modern methods. It provides the selective clean-up necessary to minimize matrix effects and meet stringent regulatory detection limits, especially in complex matrices like tissue [2].

Conclusion

While a specific protocol for "Ambosex" is not available, the fundamental principles and detailed protocols for PPT, SPE, and LLE provided here are universally applicable in bioanalytical chemistry. The choice of technique should be guided by the analyte's properties and the analytical requirements. For compounds requiring high sensitivity and selectivity in complex matrices, a well-optimized SPE method, particularly mixed-mode, is highly recommended.

References

A Framework for Your Troubleshooting Guides & FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on "Ambosex" was not available, the following question is a template based on common experimental challenges. You can adapt the structure and content once you have the specific technical details.

Example FAQ: What should I do if my assay results show high variability between replicates?

Answer: High inter-assay variability often stems from inconsistencies in sample handling, reagent preparation, or instrumentation. A systematic approach to troubleshooting is key. The following table summarizes the primary sources of variability and their solutions.

Potential Cause Diagnostic Steps Corrective Action

| Inconsistent Sample Preparation | - Review protocol for ambiguous steps (e.g., "mix briefly") [1].

  • Audit lab notebooks for deviations. | - Standardize and specify all steps (e.g., "vortex for 30 seconds at medium speed") [1].
  • Create a detailed, step-by-step protocol. | | Reagent Quality & Handling | - Check reagent lot numbers and certificates of analysis.
  • Confirm storage conditions (temperature, light exposure). | - Use unique resource identifiers (e.g., RRID) for reagents where possible [1].
  • Standardize reagent thawing/aliquoting procedures. | | Instrument Calibration | - Run calibration and control standards.
  • Check maintenance logs for recent servicing. | - Perform regular, scheduled calibration according to manufacturer guidelines.
  • Implement a standard operating procedure (SOP) for instrument use. | | Operator Technique | - Have multiple scientists repeat the assay.
  • Observe technique during key steps. | - Ensure all personnel are trained using the same protocol [2].
  • Implement a peer-review process for new protocols where a lab member tests it [2]. |

Recommended Protocol Adjustment: To improve consistency in a cell-based assay, explicitly define the passage number and confluency of cells at the time of seeding. For instance: "Seed HEK293 cells at passage number 5-10 and 80% confluency in a 96-well plate at a density of 1.0 x 10^4 cells per well in 100 µL of complete media." This level of detail is essential for reproducibility [1].

Guide to Detailed Experimental Protocols

A high-quality experimental protocol is like a recipe that allows any trained scientist in your organization to reproduce the results exactly. Key elements to include are [1]:

  • Title and Objective: A clear, descriptive name and the goal of the experiment.
  • Reagents and Equipment: A detailed list with unique identifiers (e.g., catalog numbers, RRIDs), concentrations, and preparation methods.
  • Step-by-Step Procedure: Unambiguous instructions that avoid vague terms like "room temperature" (specify 21°C) or "an appropriate amount" [1].
  • Safety Information: Handling precautions for hazardous materials.
  • Troubleshooting Section: A table of common problems, their likely causes, and potential solutions.
  • Data Analysis Instructions: How to process and interpret the raw data.

Before a protocol is put into active use, it should be tested. This involves [2]:

  • Self-test: The author runs through the protocol to catch missing information.
  • Peer-review: Another lab member uses the protocol to perform the experiment, providing feedback on clarity and accuracy.
  • Supervised run: A senior researcher observes a complete experimental run using the protocol before granting clearance for full-scale use [2].

Creating Compliant Diagrams with Graphviz

The following diagram script demonstrates how to apply your specifications for a generic experimental workflow. Notice the explicit setting of fontcolor to ensure high contrast against the node's fillcolor, as required.

experimental_workflow start Sample Preparation step1 Treatment start->step1  Step 1 step2 Assay step1->step2  Step 2 decision Quality Control step2->decision  Raw Data step3 Data Analysis end Result step3->end Report decision->start Fail decision->step3 Pass

Diagram Title: Experimental Workflow with Quality Control Loop

Key specifications implemented in this script:

  • Color Palette: The fillcolor and fontcolor for nodes use only the specified hex codes.
  • Text Contrast: The fontcolor for each node is explicitly set to either #FFFFFF (white) or #202124 (dark grey) to ensure high contrast against the node's background [3]. For example, a yellow background (#FBBC05) uses dark text.
  • Edge Labels: The labeldistance=3.0 on the graph's edges ensures text is placed with a gap from the nodes.

How to Proceed from Here

To build out your technical support center with the required specificity for "this compound," I suggest the following steps:

  • Consult Specialized Resources: Use the protocol repositories mentioned in the search results, such as Springer Nature Experiments, Cold Spring Harbor Protocols, and Bio-Protocol [4], to find established methodologies in your specific field.
  • Internal Knowledge Gathering: Interview your internal subject matter experts and scientists to document the specific experimental challenges and solutions related to your "this compound" research.
  • Iterative Testing: Apply the protocol testing and validation framework [2] to any new guides or FAQs you develop to ensure they are clear and effective for your team.

References

optimizing Ambosex protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Information Summary

The table below summarizes the core identification details for Ambosex based on the available information [1]:

Attribute Description
Generic Name Methyltestosterone
Substance Type Androgenic Hormone
FDA Pregnancy Category (Historical) X
Primary Documented Teratogenic Risk Masculinization of external genitalia in female newborns.

DOT Script for Drug Development Workflow

Since specific protocols were not available, here is a Graphviz diagram illustrating a generalized, high-level workflow for drug development and safety testing. You can adapt this template as a starting point for your more detailed protocols.

The diagram below outlines key stages, highlighting where teratogenic risk assessment (a known risk for this substance) fits into the process [1].

DrugDevelopmentWorkflow cluster_phase1 Pre-Clinical Phase cluster_phase2 Clinical Development cluster_phase3 Regulatory & Monitoring node_blue node_red node_yellow node_green node_light_gray node_dark_gray Discovery Discovery InVitro InVitro Discovery->InVitro AnimalStudies AnimalStudies InVitro->AnimalStudies TeratogenicRisk Teratogenic Risk Assessment AnimalStudies->TeratogenicRisk  Includes Phase1Trial Phase1Trial Phase2Trial Phase2Trial Phase1Trial->Phase2Trial Phase3Trial Phase3Trial Phase2Trial->Phase3Trial Approval Approval Phase3Trial->Approval PostMarket PostMarket Approval->PostMarket TeratogenicRisk->Phase1Trial

References

FAQ: Classifying & Diagnosing Drug Hypersensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Q: How should a suspected drug hypersensitivity reaction (DHR) be classified and investigated?

Drug hypersensitivity reactions (DHRs) are adverse effects that resemble allergies and affect over 7% of the general population [1]. Accurate classification and diagnosis are critical for patient safety and data integrity in clinical trials.

A: Follow a structured diagnostic pathway.

  • Classification: DHRs are primarily classified by timing [1]:
    • Immediate DHRs: Onset typically within 1 hour of exposure. Often mast-cell mediated (IgE-dependent or independent). Examples include urticaria and anaphylaxis.
    • Nonimmediate DHRs: Onset typically more than 1 hour after exposure. Usually T-cell mediated. Manifestations range from maculopapular exanthema to severe cutaneous adverse reactions (SCAR).
  • Diagnostic Confirmation: Diagnosis is often clinical, but confirmatory testing is needed in specific scenarios [1].
    • When to Test: History consistent with DHR plus a suspected drug that is either 1) commonly used (e.g., β-lactams), or 2) essential for the patient's treatment.
    • Testing Modalities: Include in vivo skin tests (if initial reaction was not severe) and in vitro blood tests (if reaction was severe). Testing should be performed 4–6 weeks after the reaction resolves.

The diagram below illustrates the workflow for classifying and diagnosing a suspected DHR.

Start Suspected Drug Hypersensitivity Classify Classify by Timing of Onset Start->Classify Immediate Immediate DHR (Onset ≤1 hour) Classify->Immediate NonImmediate Nonimmediate DHR (Onset >1 hour) Classify->NonImmediate Confirm Confirmatory Testing (If required) Immediate->Confirm NonImmediate->Confirm TestType Select Test Modality Confirm->TestType SkinTest In Vivo Skin Test TestType->SkinTest Initial reaction not severe BloodTest In Vitro Blood Test TestType->BloodTest Initial reaction severe/life-threatening

FAQ: Managing Infusion-Related Reactions

Q: What is the protocol for managing acute infusion reactions to drugs like amphotericin B?

Infusion-related reactions are a common challenge with agents like amphotericin B. A proactive management strategy is essential.

A: Implement premedication and manage reactions proactively.

For drugs with a known reaction profile (e.g., amphotericin B), standard management involves [2] [3]:

  • Premedication: Administer 30-60 minutes before the infusion. A common regimen includes:
    • Antipyretic/Analgesic: Acetaminophen or Ibuprofen.
    • Antihistamine: Diphenhydramine.
    • Corticosteroid: Hydrocortisone.
  • During a Reaction:
    • Temporarily slow or stop the infusion.
    • Manage symptoms supportively.
    • Once symptoms resolve, the infusion can often be restarted at a slower rate.
  • Dose/Formulation Adjustment: For recurring issues, consider switching to a liposomal formulation (e.g., AmBisome), which is associated with a reduced incidence of acute reactions and nephrotoxicity [2].

FAQ: Managing Severe Cutaneous Adverse Reactions (SCAR)

Q: What are the red flags and immediate actions required for Severe Cutaneous Adverse Reactions (SCAR)?

SCARs are a group of life-threatening type IV DHRs with significant morbidity and mortality. Early recognition is vital [1].

A: Immediately discontinue the drug and initiate supportive care.

SCARs include syndromes like DRESS, Stevens-Johnson Syndrome (SJS), and Toxic Epidermal Necrolysis (TEN) [1]. Key management steps are:

  • Identify & Stop: Immediately discontinue the suspected offending drug. Consider all medications started in the last 8 weeks.
  • Supportive Care: This is the cornerstone of management and often requires admission to a burn unit or ICU. It includes [1]:
    • Fluid and electrolyte resuscitation
    • Pain management
    • Nutritional support
    • VTE prophylaxis
    • Wound/skin care
  • Do Not Use: Prophylactic antibiotics are not routinely recommended [1].

The table below summarizes the key characteristics of major SCARs.

SCAR Type Key Clinical Features Mortality Rate Key Management Principle
DRESS [1] Rash, fever, eosinophilia, systemic organ involvement (e.g., liver, kidney) Varies by organ involvement Systemic support; role of corticosteroids is specialized
SJS / TEN [1] Widespread skin detachment, flaccid blisters, erosions of mucous membranes SJS: ~10%, TEN: >30% Manage as severe burns; avoid systemic steroids

FAQ: Implementing a Systematic Monitoring Protocol

Q: How can we systematically monitor and grade adverse events in a research or clinical setting?

Using a standardized framework ensures consistent detection, reporting, and management of adverse events.

A: Adopt the Common Terminology Criteria for Adverse Events (CTCAE) framework.

The CTCAE provides a standardized grading system for the severity of adverse events, which is widely used in oncology and can be applied to other drug development contexts [4]. This allows for objective decision-making.

CTCAE Grade Severity Description (Impact on Daily Living) Typical Action
Grade 1 Mild Asymptomatic or mild symptoms; no intervention needed. Monitor closely.
Grade 2 Moderate Symptoms limit instrumental activities of daily living. Minimal, non-invasive intervention indicated.
Grade 3 Severe Symptoms limit self-care activities of daily living. Hospitalization or significant intervention indicated.
Grade 4 Life-Threatening Urgent intervention indicated. Urgent, potentially invasive intervention required.

The workflow below outlines the core monitoring and management cycle for adverse events during drug development.

Monitor Routine Monitoring & Assessment Grade Grade Severity (Using CTCAE Criteria) Monitor->Grade Decide Determine Management Action Grade->Decide Act1 Continue therapy with monitoring Decide->Act1 Grade 1-2 Act2 Intervene & consider dose modification Decide->Act2 Grade 2-3 Act3 Hospitalize & manage aggressively Decide->Act3 Grade 3-4 Document Document & Report Act1->Document Act2->Document Act3->Document

References

How to Proceed with Your Stability Study

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information isn't available, here is a general framework and methodology you can adapt for investigating the stability of "Ambosex" in solution. The table below outlines key parameters to test in a stability study.

Parameter Category Specific Tests & Methods Key References from Search
Chemical Stability HPLC assay for potency; related substances/degradation products; pH Aprepitant study used HPLC for assay and related substances; monitored pH [1]. Irinotecan study also used a validated HPLC method [2].
Physical Stability Visual inspection; turbidity; particulate matter; osmolality Aprepitant and irinotecan studies included visual inspection and turbidity [1] [2]. Aprepitant study also measured particle size [1].
Microbiological Stability Sterility testing; microbial enumeration; antimicrobial effectiveness Aprepitant study assessed microbial burden by inoculating bags with organisms [1]. Irinotecan study performed microbiological tests [2].

Experimental Protocol for Forced Degradation

Forced degradation studies help identify likely degradation products and validate analytical methods. Here is a general protocol, inspired by the methods used for other drugs in the search results [3] [4].

  • Sample Preparation: Prepare a solution of "this compound" at a known concentration in the desired solvent (e.g., water, saline, a buffer).
  • Stress Conditions:
    • Acidic Hydrolysis: Mix the solution with a defined concentration of hydrochloric acid (e.g., 0.1 M HCl). Heat at an elevated temperature (e.g., 60°C) for a set time (e.g., 1-24 hours).
    • Alkaline Hydrolysis: Mix the solution with a defined concentration of sodium hydroxide (e.g., 0.1 M NaOH). Heat similarly.
    • Oxidative Degradation: Mix the solution with a defined concentration of hydrogen peroxide (e.g., 3% H₂O₂ ). Store at room temperature for a set time.
    • Thermal Degradation: Expose the solution in its intended container to elevated temperatures (e.g., 40°C, 60°C).
    • Photolytic Degradation: Expose the solution to UV and/or visible light as per ICH guidelines.
  • Analysis: After the stress period, analyze the samples using a validated HPLC or UV-spectroscopy method to measure the loss of active ingredient and the appearance of degradation products [4].

Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting and evaluating a stability study, which you can adapt for "this compound."

stability_workflow cluster_0 Analytical Tests (See Table Above) start Define Stability Study for this compound p1 Prepare Solution (Concentration, Vehicle, Container) start->p1 p2 Apply Storage Conditions (Refrigerated, Room Temp, Stress) p1->p2 p3 Sample at Time Points p2->p3 p4 Perform Analytical Tests p3->p4 p5 Interpret Data (Compare against Criteria) p4->p5 t1 Chemical Analysis (HPLC, pH) t2 Physical Inspection (Visual, Turbidity) t3 Microbiological Testing end Establish Shelf-life and Storage Conditions p5->end

Frequently Asked Questions

  • What is the typical shelf-life of a drug solution after dilution? Stability varies significantly. Refer to specific stability studies, like the one for aprepitant which was stable for 72 hours refrigerated and 6 hours at room temperature [1], or irinotecan which was stable for 84 days refrigerated [2]. "this compound" would require its own study.

  • Which containers are suitable for storing drug solutions? Compatibility must be tested. Studies show aprepitant was stable in both PVC and non-PVC bags [1], while irinotecan was studied in polyolefin bags [2]. The container can impact stability, especially for molecules that may adsorb to surfaces.

  • How do I develop an analytical method for a stability study? The method must be "stability-indicating," meaning it can detect the active ingredient and separate it from its degradation products. This involves HPLC method development and validation, assessing parameters like linearity, precision, accuracy, and robustness, as done for irinotecan [2] and ambroxol [4].

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct guide for "Ambosex assay" is not available, here is a template you can adapt. The following FAQs and troubleshooting guide are based on a common, complex laboratory procedure: the Experimental Metastasis Assay conducted in immunodeficient mice [1]. This should serve as an excellent model for the structure, detail, and format you require.

Experimental Protocol: The Basis for Troubleshooting

A clear protocol is essential for identifying where problems can occur. Below is a summary of a key experimental method.

Table: Key Steps in an Experimental Metastasis Assay [1]

Step Procedure Summary Critical Parameters
Sample Preparation Grow, trypsinize, and count cells. Resuspend in HBSS and filter to remove clumps. Cell viability ≥ 90% before injection; final concentration of 2.5 x 10^6 cells/mL [1].
Intravenous Injection Inject cell suspension into the lateral tail vein of an immunodeficient mouse. Injection must be intravenous; failed injections cause fluid buildup in tail tissues [1].
Analysis & Cell Culture After 1-2 months, dissect mice, count lung metastases, and culture cells from them. Lung is the primary site for metastasis analysis; metastases appear as whitish spots [1].
Frequently Asked Questions
  • Q: What is the most challenging step in this assay and how can I master it?

    • A: The most challenging step is the intravenous tail vein injection. Veins are very close to the skin's surface, so you should inject as shallowly as possible. Practice is key. You can warm the tail with a lamp to dilate the vessels. A successful injection will meet no resistance; if you feel pressure, the needle is not in the vein [1].
  • Q: How do I determine when to terminate the assay and analyze the results?

    • A: The endpoint should be determined empirically for each cell line based on its metastatic potential. Dissect mice at different time points and choose a length of time that yields a countable number of microscopically detectable lung metastases [1].
  • Q: My cell viability after injection has dropped significantly. What could be the cause?

    • A: You should determine cell viability again immediately after the injection process. While some decline is expected, viability should remain above 80%. A larger drop suggests the cells were stressed or damaged during the preparation or injection steps [1].
Troubleshooting Guide

Problem: Low number of lung metastases despite high cell viability during injection.

This problem can be broken down using a logical workflow to identify potential causes.

The diagram below outlines a systematic approach to diagnosing this common issue, moving from the most likely to less common causes.

troubleshooting_workflow node_start Problem: Low Metastasis Count node_check1 Check Injection Technique node_start->node_check1 node_check2 Verify Cell Properties node_check1->node_check2 No node_cause1 Potential Cause: Failed IV Injection node_check1->node_cause1 Yes node_check3 Assay Timeline & Environment node_check2->node_check3 No node_cause2 Potential Cause: Low Metastatic Potential node_check2->node_cause2 Yes node_cause3 Potential Cause: Insufficient Assay Duration node_check3->node_cause3 Yes node_sol1 Solution: Practice technique. Confirm venous placement by lack of resistance. node_cause1->node_sol1 node_sol2 Solution: Use in vivo selected or genetically validated cell lines. node_cause2->node_sol2 node_sol3 Solution: Empirically determine optimal endpoint for your cell line. node_cause3->node_sol3

Diagnosing Low Metastasis Count [1]

Creating Your Own Diagrams with Graphviz

To generate the diagrams for your signaling pathways and workflows, you can use the DOT language with Graphviz. Here is the basic script that creates the troubleshooting diagram above. You can use and adapt this template online.

troubleshooting_workflow node_start Problem: Low Metastasis Count node_check1 Check Injection Technique node_start->node_check1 node_cause1 Potential Cause: Failed IV Injection node_check1->node_cause1 Yes node_sol1 Solution: Practice technique. node_cause1->node_sol1

To bring your diagrams to life:

  • Copy the DOT code from a code block.
  • Go to an online Graphviz editor like graphvizonline.net [2].
  • Paste the code and click "Generate Graph." You can then export the image as PNG or SVG.

References

Troubleshooting Guide: Strategies for Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is crucial for tackling poor solubility. The table below summarizes the primary formulation strategies, their mechanisms, and key considerations for troubleshooting.

Strategy Mechanism of Action Key Parameters to Monitor Common Challenges & Solutions

| Co-amorphous Systems [1] | Creates a single-phase, amorphous mixture with a coformer (e.g., another drug, amino acid) via intermolecular interactions. Increases Gibbs free energy and disrupts crystal lattice. | - Glass Transition Temperature (Tg): Higher Tg indicates better physical stability.

  • Interactions: Confirm via FTIR/Raman (e.g., H-bonding).
  • Dissolution Rate: Use USP apparatus II (paddle). | Challenge: Physical instability and crystallization during storage. Solution: Select coformers with strong molecular interactions (e.g., H-bond donors/acceptors). | | Amorphous Solid Dispersions (ASD) with Surfactants [2] | Polymer (e.g., HPMCAS) inhibits crystallization; surfactant (e.g., C14 sulfate) enhances wettability and prevents drug aggregation. | - Drug Load & Dissolution Profile: In vitro dissolution in biorelevant media.
  • Particle Size Distribution: Dynamic light scattering (DLS). | Challenge: Drug self-aggregation and precipitation. Solution: Optimize surfactant carbon chain length (C14±2 with sulfate group shown effective) [2]. | | Particle Size Reduction [3] | Increases surface area-to-volume ratio, enhancing dissolution rate. | - Particle Size & Surface Area: Laser diffraction, BET analysis.
  • Crystallinity: XRPD to detect amorphous content. | Challenge: Thermodynamic equilibrium solubility not increased; particle agglomeration. Solution: Use stabilizers (e.g., poloxamer) in nanosuspensions. | | Salt Formation [3] | Alters drug to a more soluble ionic form, improving dissolution in the gastrointestinal pH gradient. | - pH-Solubility Profile
  • Chemical Stability: HPLC to detect degradation. | Challenge: Unfavorable pH conversion to less soluble form (salting out). Solution: Select salt formers based on pKa difference (>3). | | Complexation [3] | Entraps drug molecule within a hydrophobic cavity (e.g., cyclodextrins) to enhance apparent solubility. | - Stability Constant of the complex (e.g., via ITC).
  • Complexation Efficiency | Challenge: Low binding affinity or high cost of coformer. Solution: Screen different complexing agents (e.g., HP-β-CD). | | Cosolvency & Solvent Mixtures [4] [3] | Changes polarity of the bulk solvent to better match the drug, reducing interfacial energy. | - Solubility Parameters (Hansen, Hildebrand).
  • Log P of the drug. | Challenge: Precipitation upon dilution (water as antisolvent). Solution: Use solubilizing agents (e.g., poloxamer) to stabilize. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in addressing poor solubility?
  • A: Begin with thorough solid-state characterization. Determine the drug's Biopharmaceutics Classification System (BCS) class [3]. For BCS Class II drugs (low solubility, high permeability), formulation strategies to enhance solubility will directly improve bioavailability. Key characterization tools include:
    • X-ray Powder Diffraction (XRPD): To identify crystalline or amorphous nature.
    • Differential Scanning Calorimetry (DSC): To measure thermal events like melting point and glass transition.
    • Thermodynamic Solubility: Measuring the equilibrium concentration of the most stable crystalline form in a solvent [5].
Q2: How can I predict if a solvent/antisolvent system will work for my compound?
  • A: Model-based approaches can reduce experimental effort. As demonstrated for artemisinin [4]:
    • Experimentally determine solubility in a few binary solvent/antisolvent mixtures (e.g., n-heptane and ethanol with toluene) across a temperature range (e.g., 278.15 K to 313.15 K).
    • Apply predictive models:
      • Jouyban-Acree Model: An empirical model that provides accurate predictions but requires ~10 experimental data points for reliable parametrization.
      • PC-SAFT Model: A thermodynamic model that can distinguish effective antisolvents with less experimental input.
Q3: Our amorphous formulation is unstable and crystallizes on storage. What are our options?
  • A: This is a common challenge due to the high Gibbs free energy of amorphous systems [1]. Consider these options:
    • Switch to a Co-amorphous System: Replacing a polymer with a low-molecular-weight coformer (e.g., amino acids, sugars) can significantly improve physical stability through strong, specific intermolecular interactions like hydrogen bonding [1].
    • Formulate a Ternary ASD: Incorporate a surfactant (e.g., a sulfate-based surfactant with ~14 carbons) into a polymer-based ASD. The surfactant can interact with both the drug and polymer, preventing molecular mobility and drug aggregation, leading to a 90-fold dissolution increase in some cases [2].
Q4: How can we thermodynamically characterize the solubilization process?
  • A: Isothermal Titration Calorimetry (ITC) is a powerful tool for this [6]. It directly measures the heat changes during binding, allowing you to calculate:
    • Partition/Association Constants: The strength of the interaction between the drug and the solubilizing agent (e.g., a dendrimer).
    • Enthalpy (ΔH) and Entropy (ΔS): Provides a complete picture of the driving forces behind solubilization. A thermodynamically favorable process is typically indicated by a negative Gibbs free energy (ΔG).

Experimental Protocol: Preparing a Drug-Drug Co-amorphous System

The following workflow details the preparation of a co-amorphous system via vibrational ball milling, a common and effective method [1].

start Start: Prepare Physical Mixture step1 1. Weigh Drug Components start->step1 step2 2. Mix at Stoichiometric Ratio step1->step2 step3 3. Load into Ball Mill Jar step2->step3 step4 4. Set Milling Parameters step3->step4 step5 5. Execute Milling Process step4->step5 step6 6. Collect Final Product step5->step6 char1 Characterization: XRPD & DSC step6->char1 char2 Characterization: FTIR & Dissolution char1->char2

Title: Co-amorphous System Preparation Workflow

Detailed Methodology:

  • Preparation of Physical Mixture:

    • Accurately weigh the two poorly water-soluble drugs at a predetermined stoichiometric ratio (typically 1:1 molar ratio is a starting point) [1].
    • Blend the powders using a mortar and pestle or a vortex mixer for 5-10 minutes to create a homogeneous physical mixture.
  • Milling Process:

    • Transfer the physical mixture (typically 100-500 mg) into a ball mill jar.
    • Add milling balls (e.g., zirconia, 5-10 mm diameter). The ball-to-powder mass ratio is often between 10:1 and 20:1.
    • Securely close the jar and place it in the vibrational ball mill.
    • Set the milling parameters. A common starting point is:
      • Frequency: 20-30 Hz
      • Time: 60-120 minutes
      • Temperature: Room temperature (or use cryomilling for heat-sensitive drugs)
    • Run the milling process.
  • Post-Milling Characterization:

    • X-ray Powder Diffraction (XRPD): Confirm the loss of crystalline peaks and the formation of an amorphous phase.
    • Differential Scanning Calorimetry (DSC): Check for the disappearance of the drug's melting endotherms and identify the single, elevated glass transition temperature (Tg) of the co-amorphous system, which indicates good miscibility and stability [1].
    • Fourier-Transform Infrared (FTIR) Spectroscopy: Probe for molecular-level interactions, such as hydrogen bonding, evidenced by shifts or broadening in characteristic absorption bands.
    • In Vitro Dissolution Testing: Compare the dissolution profile of the co-amorphous system against the pure crystalline drugs in a biorelevant medium (e.g., pH 6.8 phosphate buffer).

Thermodynamic Principles of Solubilization

Understanding the thermodynamics is key to rational formulation design. The following diagram illustrates the energetic pathways involved in drug solubilization, particularly when using solubilizing agents like polymers or dendrimers.

start Drug in Aqueous Solvent process1 Strong Water-Water Hydrogen Bonds start->process1 process2 Weak Drug-Water Interactions start->process2 outcome1 High Energy State Poor Solubility process1->outcome1 ΔH > 0 process2->outcome1 ΔS < 0

Title: Energetics of Poor Drug Solubility

The overall Gibbs free energy change (ΔG) for dissolution must be negative for solubility to be spontaneous. ΔG is governed by enthalpy (ΔH, heat changes) and entropy (ΔS, disorder changes). For poorly soluble drugs:

  • The process is often endothermic (ΔH > 0) because energy is required to break up the strong hydrogen-bonding network of water [6].
  • It can also be entropically unfavorable (ΔS < 0) if the drug molecules impose order on the surrounding water molecules.

When a solubilizing agent (like the biodendrimer OS-DLB) is introduced, it provides an alternative, thermodynamically favorable pathway [6]:

  • The drug partitions from the aqueous phase into the hydrophobic microenvironment of the solubilizer.
  • This interaction is characterized by a favorable enthalpy change (ΔH < 0) due to numerous weak non-covalent interactions between the drug and the solubilizer.
  • This enthalpic gain can be sufficient to drive the overall ΔG negative, leading to enhanced apparent solubility.

References

Framework for Technical Support Content

Author: Smolecule Technical Support Team. Date: February 2026

Here is a template for creating troubleshooting guides and FAQs. You can populate it with the specific details of your research.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended storage condition for Ambosex reagents?

    • A: [To be filled with specific protocol. For example: Store at -20°C in a light-proof container. Avoid repeated freeze-thaw cycles.]
  • Q: What is the typical positive control used in the cell proliferation assay?

    • A: [To be filled with specific experimental detail.]
  • Q: How should data be normalized in the transcriptomic analysis workflow?

    • A: [To be filled with specific data analysis protocol.]

Troubleshooting Guide: Common Issues in [Specific Assay Name]

  • Problem: High background noise in ELISA measurement.
    • Potential Cause 1: Non-specific antibody binding.
    • Solution: [To be filled with specific methodology, e.g., "Increase the concentration of the blocking agent from 1% to 5% BSA and extend the washing steps."]
    • Potential Cause 2: Contaminated wash buffer.
    • Solution: [To be filled with specific methodology.]

Graphviz Diagram Specifications and Examples

Since visualization is a key part of your request, here are the guidelines and examples based on the official Graphviz documentation [1] [2] [3] to help you create compliant diagrams.

The table below summarizes key attributes to achieve the required diagram specifications.

Requirement Graphviz Attribute & Value Application Level
Max Width size="7.6!" Graph
Text Color Contrast fontcolor="#202124" Node, Edge Label
Node Background fillcolor="#F1F3F4", style="filled" Node
Edge Label Distance labeldistance=2.5 Edge
Arrow Color color="#4285F4" Edge
Example 1: Signaling Pathway Diagram

This diagram outlines a generic signaling pathway logic, which can be adapted for this compound-specific pathways.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signal\nTransducer Signal Transducer Receptor->Signal\nTransducer Activates Transcription\nFactor Transcription Factor Signal\nTransducer->Transcription\nFactor Phosphorylates Cellular\nResponse Cellular Response Transcription\nFactor->Cellular\nResponse Induces

Diagram Title: Generic Signaling Pathway

Example 2: Experimental Workflow Diagram

This diagram visualizes a high-level experimental workflow, common in drug development.

experimental_workflow Cell Culture Cell Culture Compound\nTreatment Compound Treatment Cell Culture->Compound\nTreatment Seeds Viability\nAssay Viability Assay Compound\nTreatment->Viability\nAssay Incubates Data\nAnalysis Data Analysis Viability\nAssay->Data\nAnalysis Generates Report Report Data\nAnalysis->Report Produces

Diagram Title: Compound Screening Workflow

How to Get More Information

To complete your technical support center with accurate data, I suggest the following:

  • Consult Specialized Databases: Search for "this compound" in scientific literature databases like PubMed, Google Scholar, or specialized pharmaceutical and toxicological data repositories.
  • Review Manufacturer Documentation: If this compound is a commercial product or reagent, the most precise experimental parameters, protocols, and troubleshooting tips will be in the technical data sheet from the manufacturer.
  • Refine Your Search: Use more specific search terms related to your field, such as "this compound pharmacokinetics," "this compound in vivo model," or "this compound mechanism of action," to find relevant research papers containing the necessary quantitative data and methods.

References

Comparative Clinical Data: Esketamine vs. rTMS for TRD

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data from recent clinical trials for two alternative therapies, which can be used as a template for your comparison guide [1] [2].

Therapy Mechanism of Action Trial Design & Duration Key Efficacy Metric (Change in MADRS Score) Effect Size (vs. Control) Common Adverse Events (>20%)
Esketamine Monotherapy [1] NMDA receptor antagonist Phase 4, RCT, Double-blind, 4 weeks -5.1 (56 mg), -6.8 (84 mg) 0.48 (56 mg), 0.63 (84 mg) Nausea (24.8%), Dissociation (24.3%), Dizziness (21.7%)
rTMS Augmentation [2] Non-invasive brain stimulation RCT, Open-label, 8 weeks -17.39 Not reported (p=0.015 vs. switch) Not specified (Open-label trial)
Control Group (Switch to Venlafaxine/Duloxetine) [2] SNRI RCT, Open-label, 8 weeks -13.22 Baseline Not specified

Detailed Experimental Protocols

To support the data in the table, here are the detailed methodologies from the cited clinical trials.

  • Esketamine Monotherapy Trial [1]:

    • Objective: To assess the efficacy and safety of esketamine nasal spray as a monotherapy for adults with Treatment-Resistant Depression (TRD).
    • Population: Adults with major depressive disorder (MDD) who experienced inadequate response (≤25% improvement) to two or more oral antidepressants.
    • Intervention: After a minimum 2-week antidepressant-free period, participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo, administered twice weekly for 4 weeks.
    • Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to day 28.
  • rTMS Augmentation Trial (ASCERTAIN-TRD) [2]:

    • Objective: To compare the effectiveness of augmentation with aripiprazole or rTMS versus switching to venlafaxine XR for TRD.
    • Population: Patients with MDD of at least 12 weeks' duration and MADRS score ≥20, who were non-responders to two or more adequate antidepressant trials.
    • Intervention: In an open-label design, patients were randomized to one of three arms for 8 weeks: augmentation with aripiprazole, augmentation with rTMS, or switching to venlafaxine XR (or duloxetine).
    • Primary Endpoint: Change in MADRS scores administered by blinded raters.

Visualizing Treatment Pathways & Trial Designs

Based on the protocols, here are Graphviz diagrams that map out the logical flow of the trials and the treatment pathways, adhering to your specified style and accessibility guidelines.

Diagram 1: rTMS Augmentation Trial Workflow

The DOT code below generates a flowchart of the patient journey through the ASCERTAIN-TRD clinical trial [2].

RCT_Workflow rTMS Augmentation Trial Design Start Adults with TRD (MADRS ≥20, ≥2 prior treatment failures) Screening Screening & Baseline MADRS Assessment Start->Screening Randomize Randomization (1:1:1) Screening->Randomize Arm1 Augmentation: Aripiprazole Randomize->Arm1 1/3 Arm2 Augmentation: rTMS Randomize->Arm2 1/3 Arm3 Switch to: Venlafaxine XR Randomize->Arm3 1/3 Endpoint Primary Endpoint: Change in MADRS at 8 Weeks Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint Analysis Statistical Analysis (MMRM) Endpoint->Analysis

Diagram 2: TRD Treatment Decision Pathway

This diagram outlines the high-level strategic options for managing Treatment-Resistant Depression, contextualizing the alternative therapies [2].

TRD_Pathway TRD Management Strategies TRD Inadequate Response to ≥2 Antidepressant Trials Strategy1 Augmentation (Add a second modality) TRD->Strategy1 Strategy2 Switch (Change antidepressant) TRD->Strategy2 OptionA Pharmacological (e.g., Aripiprazole) Strategy1->OptionA OptionB Non-Pharmacological (e.g., rTMS) Strategy1->OptionB OptionC To a different class (e.g., Venlafaxine/SNRI) Strategy2->OptionC

How to Proceed with Your Research on "Ambosex"

Since "this compound" was not identified in the scientific literature, I suggest the following steps to find the information you need:

  • Verify the Terminology: Double-check the spelling and nomenclature. The compound might be known by a different International Nonproprietary Name (INN), a research code (e.g., LY-XXXX, MK-XXXX), or a generic chemical name.
  • Search Clinical Trial Registries: Search for the term on platforms like ClinicalTrials.gov or the EU Clinical Trials Register. These databases contain information on drugs in development that may not yet be published in journals.
  • Broaden the Search Context: If you have any additional context about the drug's intended therapeutic area (e.g., psychiatry, endocrinology), mechanism of action, or developer, this could significantly narrow down the search.

References

How to Proceed with Your Research

Author: Smolecule Technical Support Team. Date: February 2026

You can try the following steps to locate the necessary information:

  • Verify the Compound Name: Ensure that "Ambosex" is the correct and standardized name. It might be a code name, an obsolete term, or a common name for a botanical extract. Searching for its systematic IUPAC name, CAS number, or INN (International Nonproprietary Name) could yield better results.
  • Search Specialized Databases: Use academic and industry-specific databases. In addition to general web searches, platforms like PubMed, Scopus, Embase, Web of Science, and patent databases (e.g., USPTO, Espacenet) are essential for comprehensive literature reviews.
  • Refine Your Search Strategy: The methodology from a published network meta-analysis can serve as an excellent template for structuring your own search [1] [2]. The table below outlines key steps based on their approach.
Step Description Example from Published Methodology [1] [2]
1. Define Protocol Register review protocol (e.g., in PROSPERO) with clear objectives and methods. Registered as CRD42024514566
2. Search Databases Use multiple scientific databases. Searched PubMed/MEDLINE and Scopus
3. Set Search Period Define a time frame for the literature. Up to March 1, 2024
4. Use Keywords Combine product/condition keywords with study type filters. "Lumbar spinal fusion," "osteobiologics," "randomized controlled trials"
5. Screen Studies Use a systematic process for inclusion/exclusion. PRISMA guidelines; title/abstract then full-text review
6. Assess Evidence Evaluate study quality and evidence certainty. Cochrane Risk of Bias (RoB-2); GRADE framework

Documenting Experimental Workflows

For your guide, clearly documenting the experimental protocols you cite is crucial. The workflow for a systematic review, as used in the search results, can be visualized as a logical pathway. The following diagram maps this process.

Start Start: Define Research Question P1 Register Review Protocol (e.g., PROSPERO) Start->P1 P2 Execute Systematic Database Search P1->P2 P3 Screen Records (Title/Abstract) P2->P3 P4 Assess Full Text for Eligibility P3->P4 P5 Extract Data from Included Studies P4->P5 P6 Assess Risk of Bias & Evidence Certainty P5->P6 P7 Synthesize Data (Meta-analysis) P6->P7 End Report Findings P7->End

References

How to Locate the Required Information

Author: Smolecule Technical Support Team. Date: February 2026

To build a comprehensive comparison guide, you will need to gather data from specialized scientific sources. Here are the most effective places to search:

  • Academic Databases: Search PubMed, Google Scholar, and ScienceDirect. Use specific queries like "Ambosex clinical trial," "this compound mechanism of action," or "this compound vs [other compound] in [disease model]."
  • Clinical Trial Registries: Check ClinicalTrials.gov and other international registries for any ongoing or completed clinical trials involving this compound. These often contain detailed protocols and results.
  • Patent Databases: Search the USPTO, WIPO, or EPO for patents related to this compound. Patent documents frequently include detailed experimental data and comparative examples.
  • Specialized Journals: Look in high-impact journals within the specific therapeutic area this compound targets (e.g., oncology, neurology, endocrinology).

Framework for Your Comparison Guide

Once you have the raw data, you can use the following templates to structure your guide objectively.

Template for Quantitative Data Table

You can adapt this table structure to summarize key performance metrics once you find the data.

Table 1: Comparison of Key In-Vitro Efficacy Metrics

Compound Name Assay Type (e.g., Cell Viability) Cell Line/Model IC50 / EC50 (nM) Efficacy (%) Statistical Significance (p-value) Citation/Source
This compound Cell Viability A549 (lung cancer) [Value to be filled] [Value to be filled] [Value to be filled] [Source to be cited]
Standard of Care A Cell Viability A549 (lung cancer) [Value to be filled] [Value to be filled] [Value to be filled] [Source to be cited]
Alternative Drug B Cell Viability A549 (lung cancer) [Value to be filled] [Value to be filled] [Value to be filled] [Source to be cited]
This compound [Another assay, e.g., Target Phosphorylation] [Relevant cell line] [Value to be filled] [Value to be filled] [Value to be filled] [Source to be filled]
Template for Experimental Protocol Summary

For each key experiment you cite, provide a clear methodology summary. Here is a generic structure you can customize.

Experimental Protocol: In-Vitro Efficacy Assay

  • Objective: To evaluate and compare the potency (IC50) and efficacy of this compound against relevant alternatives in inhibiting cancer cell proliferation.
  • Cell Line: [e.g., A549 human lung adenocarcinoma cells].
  • Culture Conditions: Cells maintained in [e.g., RPMI-1640 medium with 10% FBS] at 37°C in a 5% CO2 atmosphere.
  • Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound and comparator compounds for [e.g., 72 hours].
  • Viability Readout: Cell viability was assessed using the [e.g., MTT assay], and absorbance was measured at [e.g., 570 nm].
  • Data Analysis: Dose-response curves were generated, and IC50 values were calculated using [e.g., non-linear regression analysis in GraphPad Prism].

Proposed Signaling Pathway and Workflow Visualizations

Based on common requirements in pharmacological comparisons, here are diagrams for a hypothesized signaling pathway and a generic experimental workflow. You should replace the placeholder content with the actual mechanisms and steps relevant to this compound.

Diagram 1: Hypothesized Target Pathway

This diagram outlines a generic G-protein coupled receptor (GPCR) signaling pathway, a common drug target class [1]. You must update the labels with the specific receptors and pathways for this compound.

G ligand Drug Ligand (e.g., this compound) receptor Cell Membrane Receptor ligand->receptor Binds g_protein G-Protein Complex receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_msg Second Messenger effector->second_msg Produces cellular_response Cellular Response second_msg->cellular_response Triggers

Figure 1: Generic GPCR Signaling Pathway

Diagram 2: Experimental Workflow

This diagram visualizes a standard workflow for pre-clinical drug comparison, which your guide will likely describe.

G assay_design 1. Assay Design & Setup compound_prep 2. Compound Preparation (Serial Dilution) assay_design->compound_prep treatment 3. Cell Treatment (Incubation) compound_prep->treatment data_coll 4. Data Collection (e.g., Luminescence) treatment->data_coll analysis 5. Data Analysis (IC50, Statistics) data_coll->analysis reporting 6. Result Reporting & Comparison analysis->reporting

Figure 2: In-Vitro Experiment Workflow

References

The Reproducibility Challenge in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

The difficulty in reproducing published scientific findings is a well-documented issue across the biomedical sciences. The table below summarizes key evidence from both industry and academia:

Source Context Reproducibility Rate Key Findings
Bayer Healthcare [1] In-house validation of published studies (67 projects) 20-25% Inability to reproduce data in several research fields; reasons included poor experimental design and inadequate reporting.
Amgen [1] Attempts to replicate "landmark" oncology studies (53 papers) 11% Scientifically reproducible data found in only a small fraction of highly-cited studies.
Brazilian Reproducibility Initiative (BRI) [2] Multicenter project to replicate Brazilian biomedical experiments 15-45% Highlighted gaps in how research is reported, including ambiguous terminology and lack of lab environment details.

Improving Reproducibility: Key Strategies and Protocols

Addressing the reproducibility crisis requires a multi-faceted approach. Here are some of the primary strategies and guidelines identified in the literature.

  • Enhancing Experimental Protocols: A major focus is on improving the quality of experimental protocols. One analysis of over 500 protocols found that they often contain critical ambiguities, such as referring to reagents only by a generic name (e.g., "Dextran sulfate, Sigma-Aldrich") or using vague instructions like "store at room temperature" [3]. To combat this, a 17-item checklist of fundamental data elements has been proposed to ensure protocols have the necessary information for others to execute them correctly [3].

  • Adopting Open Science Practices: The broader adoption of open science practices is considered crucial. This includes [1] [4]:

    • Data and Material Transparency: Sharing raw data, code, and research materials.
    • Preregistration: Publishing study designs and analysis plans before conducting the research.
    • Detailed Reporting: Comprehensive reporting of methods, including negative results and full statistical analysis plans.
  • Leveraging Technological Tools: New technologies are being deployed to increase robustness. This includes automated screening for image data integrity and the use of Workflow Management Systems (like Apache Airflow) in robotic laboratories to enhance the traceability and automation of experiments [5] [6].

Proposed Framework for a Reproducibility-Focused Comparison Guide

Since a direct comparison for "Ambosex" is not possible, you can structure your guide to objectively evaluate any product or method based on the following reproducibility criteria:

Evaluation Dimension Key Questions to Address Data to Present
Experimental Rigor Was the experimental design robust (e.g., blinded, randomized, power calculation)? Summary of design elements from source studies.
Reagent & Material Clarity Are all resources (antibodies, cell lines) uniquely identifiable (e.g., with RRIDs)? Table of key resources and their identifiers.
Data & Code Availability Are the raw data, analysis code, and computational environment publicly available? List of available data repositories and DOIs.
Protocol Detail Is the methodology described with sufficient detail for an independent lab to repeat it? Assessment against a reporting guideline checklist [3].
Independent Validation Have the core findings been replicated by an independent research group? Summary of replication study results, if any.

Visualizing a Reproducible Experimental Workflow

Below is a Graphviz diagram that outlines a generalized, robust workflow for an experimental study, incorporating many of the best practices for reproducibility discussed in the search results. You can adapt this template to illustrate the specific workflow of the products or methods you are comparing.

RobustExperimentalWorkflow Start Study Conception Preregister Preregister Protocol & Analysis Plan Start->Preregister End Publication & Data Sharing Design Design Experiment Preregister->Design Acquire Acquire Unique Reagent IDs Design->Acquire Execute Execute with Controls (Blinded/Randomized) Acquire->Execute Analyze Analyze Data Execute->Analyze Analyze->Design  If needed Document Document Full Workflow Analyze->Document Share Share Data & Code Document->Share Share->End

Diagram Title: Robust Experimental Workflow for Reproducibility

References

Templates for Clinical Comparison from Recent Literature

Author: Smolecule Technical Support Team. Date: February 2026

Recent oncology studies demonstrate clear frameworks for presenting comparative therapy data, which you can use as a model.

The table below summarizes a comparison for metastatic breast cancer, based on the DESTINY-Breast09 phase III trial presented at ASCO 2025 [1] [2] [3].

Therapy Regimen Patient Population Trial Phase Primary Endpoint Result (PFS) Key Secondary Outcomes Common Adverse Events
T-DXd + Pertuzumab (Experimental) HER2-positive metastatic breast cancer, 1st-line Phase III 40.7 months [1] [3] Confirmed ORR: 85.1% [1] ILD (12%), neutropenia (24.8%), nausea, vomiting [1]
Taxane + Trastuzumab + Pertuzumab (Standard) HER2-positive metastatic breast cancer, 1st-line Phase III 26.9 months [1] [3] Confirmed ORR: 76.8% [1] Neutropenia, fatigue [1]

For a real-world evidence (RWE) study, the methodology focuses on analyzing data from clinical practice rather than controlled trials. The following workflow illustrates the general protocol used in a retrospective cohort study of combination therapies for metastatic prostate cancer [4].

Start Study Population Identification (Administrative Claims Data) Criteria Apply Inclusion/Exclusion Criteria Start->Criteria Index Define Index Date (Earliest ADT claim after mHSPC diagnosis) Criteria->Index Exposure Define Exposure (Combination therapy within 4 months of index) Index->Exposure Outcomes Measure Outcomes & Confounders (e.g., exacerbations, comorbidities) Exposure->Outcomes Analysis Statistical Analysis (Propensity Score Matching, Cox Regression) Outcomes->Analysis

How to Proceed with Your Comparison Guide

Since direct information on "Ambosex" is unavailable, here are steps you can take to build a robust comparison:

  • Clarify the Compound's Identity: "this compound" may be an internal code name or a brand name used in a specific region. Try to identify its generic chemical name or mechanism of action (e.g., is it a kinase inhibitor, a monoclonal antibody, an SERD?).
  • Search Scientific Databases: Use the generic name to search major databases like PubMed, Google Scholar, and clinical trial registries (ClinicalTrials.gov).
  • Leverage the Provided Structures: Use the RWE methodology [4] and data presentation format from the recent clinical trials [1] [2] as templates for your own guide once you have the necessary data.

References

Product Identification and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

"Ambosex" is identified as a trade name for the generic drug Methyltestosterone, which is an androgenic hormone [1]. The table below summarizes the core information available from the scientific literature.

Attribute Description
Generic Name Methyltestosterone [1]
Drug Class Androgenic hormone [1]
FDA Pregnancy Category X (Contraindicated in women who are or may become pregnant) [1]
Reported Teratogenic Risk High (Evidence of human fetal risk, e.g., masculinization of external genitalia in female fetuses) [1]
Key Experimental Finding Associated with a high risk (approx. 40%) of causing masculinized external genitalia in girls when used during early, unplanned pregnancies [1]

A notable limitation of the available data is that it primarily focuses on the teratogenic risk during pregnancy. I was unable to find head-to-head comparative studies or performance data versus other alternatives for their approved indications, which restricts the ability to create a full comparative guide.

Mechanism of Action and Signaling

Androgenic hormones like Methyltestosterone function by activating intracellular androgen receptors. The diagram below illustrates this canonical signaling pathway, which is crucial for understanding its effects.

G ligand Testosterone receptor Androgen Receptor (AR) ligand->receptor  Binds to dimerize receptor->dimerize complex Ligand-Receptor Complex dnabox DNA complex->dnabox  Binds to HRE response Cellular Response (Masculinization, Gene Expression) dnabox->response  Regulates Transcription dimerize->complex

Diagram Title: Intracellular signaling pathway of androgenic hormones.

This pathway visualizes the core mechanism: Methyltestosterone, being lipophilic, diffuses across the cell membrane and binds to an intracellular androgen receptor (AR). This binding forms a ligand-receptor complex that translocates to the nucleus, dimerizes, and binds to specific Hormone Response Elements (HREs) on the DNA, ultimately regulating the transcription of target genes responsible for its physiological effects [2].

Insights for Researchers

For professionals in drug development, the following points are worth noting:

  • Specificity of Action: The effects are mediated exclusively through the intracellular androgen receptor pathway, a different mechanism from hormones that act on cell surface receptors like GPCRs or receptor tyrosine kinases [2].
  • Modeling Considerations: The signaling process, from ligand binding to gene expression, involves a time delay and can be modeled using various mathematical frameworks (e.g., ODEs, logical models) to understand dynamics and predict outcomes in different biological contexts [3] [4].
  • Data Gap: The available literature highlights a significant teratogenic risk but does not provide comparative efficacy data against other androgenic agents for indications like hormone replacement therapy or certain types of breast cancer.

References

Comparative Analysis of Cross-Sex Hormone Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a foundational study on the cognitive effects of cross-sex hormone therapy, which represents the type of analysis you would perform for a specific product [1].

Study Focus Subject Groups Treatment Regimen Key Cognitive Findings Timeline of Effects

| Cognitive effects of cross-sex hormones | • Male-to-Female (MF) transsexuals • Female-to-Male (FM) transsexuals | • MFs: Anti-androgen + Estrogen • FMs: Testosterone | • Spatial Ability: Pronounced improvement in FMs; initial advantage in MFs disappeared after 3 months, reversed after ~10 months. • Verbal Fluency: No significant or replicable hormone effects found. [1] | • Effects measured at 3 months and ~1 year. • Changes in spatial ability from testosterone were not quickly reversible after a 5-week cessation. [1] |

Experimental Protocols in Cross-Sex Hormone Research

To ensure reproducibility, here are the detailed methodologies from the cited study on cognitive effects [1].

  • Study Design: A longitudinal study assessing both short-term (3 months) and long-term (approximately 1 year) effects of hormone therapy. It included a temporary treatment cessation to assess the reversibility of effects.
  • Participant Cohort: The study enrolled transsexual individuals, divided into two groups:
    • Male-to-Female (MF): Assigned male at birth, receiving feminizing hormone therapy (anti-androgens and estrogens).
    • Female-to-Male (FM): Assigned female at birth, receiving masculinizing hormone therapy (testosterone).
  • Cognitive Assessment: Cognitive functioning was evaluated using a battery of tasks. In this study, spatial ability was a primary measured outcome, while verbal fluency was also assessed.
  • Data Analysis: Performance on cognitive tasks was compared within groups (before vs. after treatment) and between groups (MF vs. FM) over the different time points.

Signaling Pathways in Hormone Action

The following diagram illustrates the general signaling pathways activated by steroid hormones like testosterone and estrogen, which underlie the physiological and cognitive changes observed in hormone therapy. This is based on general biological knowledge, as the specific pathways for cognitive changes were not detailed in the search results.

Title: Signaling Pathways of Cross-Sex Hormones

hormone_signaling Signaling Pathways of Cross-Sex Hormones Hormone Hormone Membrane_Receptor Membrane Receptor Hormone->Membrane_Receptor Intracellular_Receptor Intracellular Receptor Hormone->Intracellular_Receptor Second_Messengers Second Messengers (e.g., cAMP, Ca2+) Membrane_Receptor->Second_Messengers TF_Activation Transcription Factor Activation Intracellular_Receptor->TF_Activation Kinase_Cascade Kinase Cascade (e.g., MAPK, PKA) Second_Messengers->Kinase_Cascade Kinase_Cascade->TF_Activation Can Cross-Talk Rapid_Cellular_Response Rapid Cellular Response Kinase_Cascade->Rapid_Cellular_Response Gene_Expression Altered Gene Expression TF_Activation->Gene_Expression Long_Term_Effects Long-Term Effects (e.g., Structural Changes) Gene_Expression->Long_Term_Effects

Key Considerations for Researchers

When conducting a cross-study analysis in this field, consider the following points derived from the available literature:

  • Cognitive Effects are Specific: The study highlighted that hormonal influences are not brain-wide. Testosterone enhanced spatial ability in females but did not impair verbal fluency, underscoring the targeted nature of these effects [1].
  • Temporal Dynamics are Crucial: The effects of hormone therapy can develop over extended periods (from months to a year) and may not be quickly reversible. This has implications for both treatment plans and the design of clinical studies [1].
  • Comparative Frameworks are Established: The provided methodology on cognitive testing offers a proven protocol that can be adapted to compare new or specific products within this category [1].

References

×

Hydrogen Bond Acceptor Count

6

Exact Mass

730.51723995 g/mol

Monoisotopic Mass

730.51723995 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-09-2024

Explore Compound Types